2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid
Description
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Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
2-(5-amino-2-methylpyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C6H9N3O2/c1-9-4(3-6(10)11)2-5(7)8-9/h2H,3H2,1H3,(H2,7,8)(H,10,11) |
InChI Key |
RXONTOOZMUWRIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)N)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid (CAS 1556117-35-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid (CAS 1556117-35-1) is limited. This guide has been constructed by leveraging established principles of pyrazole chemistry, data from structurally similar analogs, and plausible synthetic strategies. It is intended for informational and research guidance purposes. All experimental procedures should be conducted with appropriate safety precautions and after consulting relevant safety data sheets for the reagents involved.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for diverse pharmacophores have made it a "privileged structure" in drug discovery.[3] Aminopyrazoles, in particular, are highly valued as they provide a reactive handle for further chemical modification, enabling the synthesis of complex molecular architectures and extensive exploration of structure-activity relationships (SAR).[1][4][5]
This guide focuses on the specific isomer 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid. This molecule combines three key features:
-
A 3-Aminopyrazole Core: The amino group at the 3-position is a crucial building block for creating fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, which are known to possess significant biological activities.[6]
-
An N1-Methyl Group: Methylation at the N1 position blocks one of the primary sites of metabolic attack and tautomerization, often leading to more predictable pharmacokinetic profiles and defined SAR.
-
A C5-Acetic Acid Moiety: The carboxylic acid group provides a key point for amide bond formation, allowing for conjugation to other molecules, linkers, or pharmacophores. It also enhances aqueous solubility.
The combination of these features makes CAS 1556117-35-1 a potentially valuable and versatile building block for constructing novel chemical entities targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[1][7][8]
Molecular Structure and Physicochemical Properties
The structural representation of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid is fundamental to understanding its reactivity and potential interactions with biological systems.
Caption: Chemical Structure of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid.
Predicted Physicochemical Data
| Property | Predicted Value/Range | Comments |
| Molecular Formula | C₆H₉N₃O₂ | - |
| Molecular Weight | 155.16 g/mol | - |
| Appearance | White to off-white solid | Typical for small organic acids. |
| Melting Point | >150 °C (decomposes) | Similar aminopyrazole carboxylic acids exhibit high melting points. |
| Boiling Point | >300 °C (predicted) | High polarity and hydrogen bonding lead to a high predicted boiling point. |
| pKa (Acidic) | 3.0 - 4.0 | Expected for the carboxylic acid group, similar to other pyrazole acetic acids.[9] |
| LogP | < 1.0 | The amino and carboxylic acid groups contribute to hydrophilicity. |
| Solubility | Soluble in DMSO, DMF, and aqueous base. Limited solubility in water and nonpolar organic solvents. | Expected behavior for a zwitterionic-capable molecule. |
Synthesis and Methodology: A Mechanistic Approach
A robust and logical synthesis for this molecule can be designed based on the well-established Knorr Pyrazole Synthesis .[10][11][12] This classic reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[2] For our target molecule, a plausible and efficient strategy would involve the reaction of methylhydrazine with a β-ketonitrile ester, followed by hydrolysis.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound via Knorr cyclocondensation.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-(3-amino-1-methyl-1H-pyrazol-5-yl)acetate
-
Rationale: The reaction between a β-ketonitrile and a monosubstituted hydrazine is a highly effective method for producing 3-aminopyrazoles.[5] The cyano group serves as a masked carboxylic acid precursor and directs the cyclization to form the desired amino-substituted ring. Using methylhydrazine directly installs the required N1-methyl group. The reaction is typically catalyzed by a weak acid to facilitate imine formation.[13]
-
Reagents & Setup:
-
Ethyl 4-cyano-3-oxobutanoate (1.0 equiv)
-
Methylhydrazine (1.1 equiv)
-
Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~0.1 equiv)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
-
Procedure: a. Dissolve ethyl 4-cyano-3-oxobutanoate in ethanol in the round-bottom flask. b. Add the catalytic amount of glacial acetic acid. c. Add methylhydrazine dropwise to the stirred solution at room temperature. An initial exotherm may be observed. d. Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent. g. The resulting crude residue can be purified by column chromatography on silica gel or by recrystallization to yield the pure ester intermediate.
Step 2: Hydrolysis to 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid
-
Rationale: Saponification (base-catalyzed hydrolysis) is a standard and high-yielding method for converting esters to their corresponding carboxylic acids.
-
Reagents & Setup:
-
Ethyl 2-(3-amino-1-methyl-1H-pyrazol-5-yl)acetate (1.0 equiv)
-
Sodium Hydroxide (NaOH, 2.0-3.0 equiv)
-
Ethanol/Water mixture (e.g., 1:1 v/v)
-
Round-bottom flask with magnetic stirrer.
-
-
Procedure: a. Dissolve the ester intermediate in the ethanol/water mixture. b. Add the sodium hydroxide pellets or a concentrated aqueous solution. c. Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC/LC-MS). d. Cool the reaction mixture in an ice bath. e. Carefully acidify the mixture to a pH of ~5-6 with dilute hydrochloric acid (e.g., 1M HCl). The product should precipitate as it approaches its isoelectric point. f. Collect the precipitated solid by vacuum filtration. g. Wash the solid with cold water and then a small amount of cold ethanol to remove residual salts and impurities. h. Dry the product under vacuum to yield the final compound.
Anticipated Spectroscopic Characterization
While specific spectra are unavailable, the structure allows for the confident prediction of key signals, which are crucial for structural verification.
-
¹H NMR (in DMSO-d₆):
-
~12.0-13.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~5.5-6.0 ppm (singlet, 1H): C4-H proton on the pyrazole ring.
-
~5.0-5.5 ppm (broad singlet, 2H): Amino group protons (-NH₂).
-
~3.5-3.7 ppm (singlet, 3H): N1-methyl protons (-NCH₃).
-
~3.4-3.6 ppm (singlet, 2H): Methylene protons (-CH₂COOH).
-
-
¹³C NMR (in DMSO-d₆):
-
~170-175 ppm: Carboxylic acid carbonyl carbon (-C OOH).
-
~155-160 ppm: C3 carbon bearing the amino group.
-
~140-145 ppm: C5 carbon bearing the acetic acid group.
-
~90-95 ppm: C4 carbon of the pyrazole ring.
-
~35-40 ppm: N1-methyl carbon (-NC H₃).
-
~30-35 ppm: Methylene carbon (-C H₂COOH).
-
-
FT-IR (KBr Pellet, cm⁻¹):
-
3400-3200 (broad): Overlapping N-H stretches from the amino group and O-H stretch from the carboxylic acid.
-
3000-2850: C-H stretching vibrations.
-
~1700 (strong): C=O stretch of the carboxylic acid.
-
1650-1600: N-H bending (scissoring) vibration and C=N/C=C ring stretches.
-
1450-1350: C-H bending and O-H bending vibrations.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: m/z 156.0768
-
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid make it a highly attractive scaffold for medicinal chemistry programs.
-
Kinase Inhibitor Scaffolds: Aminopyrazoles are prevalent hinge-binding motifs in many kinase inhibitors.[1][8] The 3-amino group can form critical hydrogen bonds with the kinase hinge region, while the acetic acid moiety at the C5 position can be elaborated to extend into the solvent-exposed region or target other pockets, improving potency and selectivity.
-
Building Block for Fused Systems: The bifunctional nature of the molecule (amino and carboxylic acid groups) allows it to be a key precursor for creating more complex, rigid heterocyclic systems. For example, condensation reactions with β-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidine derivatives, a class of compounds known for a wide array of biological activities, including anticancer and anti-inflammatory properties.[6][14]
-
Fragment-Based Drug Design (FBDD): As a relatively small and functionalized molecule, it is an ideal candidate for FBDD screening campaigns. Its fragments (aminopyrazole, acetic acid) are known to interact with various biological targets.
-
Linker Chemistry: The acetic acid group is a classic handle for attaching the pyrazole core to linkers in applications such as PROTACs (Proteolysis Targeting Chimeras) or for conjugation to antibodies in ADCs (Antibody-Drug Conjugates).
Conclusion
2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid, CAS 1556117-35-1, represents a strategically important building block for modern drug discovery. Although specific experimental data is sparse in the public domain, its synthesis is feasible through well-established chemical transformations like the Knorr pyrazole synthesis. Its inherent structural features—a stable N-methylated aminopyrazole core and a versatile carboxylic acid handle—provide a robust platform for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. This guide provides a foundational understanding and a practical framework for researchers looking to incorporate this valuable scaffold into their synthetic and drug discovery programs.
References
-
F. F. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]
-
(2025). Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]
-
(2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. Available at: [Link]
-
I. O. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]
-
Knorr Pyrazole Synthesis. Available at: [Link]
-
A. A. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Bibliomed. Available at: [Link]
-
S. M. T. (2019). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. ResearchGate. Available at: [Link]
-
(2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica. Available at: [Link]
-
(2025). Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]
-
(2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. IRIS UniGe. Available at: [Link]
-
A. M. G. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available at: [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
J. F. (2019). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [PDF]. Available at: [Link]
-
J. D. B. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC. Available at: [Link]
-
P. P. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Available at: [Link]
-
(2015). STRUCTURAL STUDIES ON SOME PYRAZOLE DERIVATIVES AND STRUCTURAL VIBRATIONAL THERMAL AND OPTICAL ANALYSES OF SOME ANTHRANILIC ACID COMPLEXES. Semantic Scholar. Available at: [Link]
-
A. S. M. H. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available at: [Link]
-
M. H. E. (2008). Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]
-
C. P. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid. EPA. Available at: [Link]
-
(2020). (PDF) Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f] -. ResearchGate. Available at: [Link]
-
H. M. (2024). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide derivatives as potential pesticides. Open Research@CSIR-NIScPR. Available at: [Link]
-
2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid. 北京欣恒研科技有限公司. Available at: [Link]
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- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [unige.iris.cineca.it]
- 5. arkat-usa.org [arkat-usa.org]
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- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
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Chemical structure of 3-amino-1-methylpyrazole-5-acetic acid
Advanced Scaffold Analysis for Peptidomimetic Design
Executive Summary
3-Amino-1-methylpyrazole-5-acetic acid represents a specialized heterocyclic scaffold utilized primarily in the design of peptidomimetics and protease inhibitors . As a bifunctional building block, it offers a rigid aromatic core (pyrazole) that constrains the spatial orientation of the amino terminus (N-terminal mimic) and the carboxylic acid tail (C-terminal mimic).
This molecule is critical in the development of RGD (Arg-Gly-Asp) mimetics (fibrinogen receptor antagonists) and thrombin inhibitors , where the pyrazole ring serves as a bioisostere for the peptide backbone, locking the pharmacophores into a bioactive conformation (often mimicking a
Key Technical Challenges:
-
Regiochemistry: Distinguishing between the 1-methyl-3-amino and 1-methyl-5-amino isomers during synthesis.
-
Tautomerism: While N-methylation locks the annular tautomerism, the amino group can participate in H-bond networks critical for crystal packing and receptor binding.
Chemical Identity & Physiochemical Profile
Structural Characterization
The molecule consists of a 1-methyl-1H-pyrazole core substituted at the 3-position with a primary amine and at the 5-position with an acetic acid side chain.
| Property | Value / Description |
| IUPAC Name | 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid |
| Molecular Formula | C |
| Molecular Weight | 155.15 g/mol |
| Core Scaffold | 1-Methyl-1H-pyrazole |
| H-Bond Donors | 2 (Amino group: -NH |
| H-Bond Acceptors | 4 (Pyrazole N2, Carbonyl O, Amino N, Acid O) |
| pKa (Calculated) | Base (Amino): ~3.5–4.0 |
| LogP (Predicted) | -0.8 to -0.3 (Highly polar, water-soluble) |
Critical Regioisomerism
Researchers must differentiate this specific target from its common isomers:
-
N1-Acetic Acid Isomer: (3-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid. Here, the acetic acid is attached to the nitrogen.[1] This is chemically distinct and has different binding properties.
-
5-Amino Isomer: 5-Amino-1-methylpyrazole-3-acetic acid. Often formed as a byproduct if the cyclization regiochemistry is not controlled.
Synthetic Pathways & Experimental Protocols
Retrosynthetic Analysis
Direct ring closure to form the 3-amino-5-acetic acid pattern is challenging due to the competing nucleophilicity of methylhydrazine. The most robust route involves the construction of the 3-amino-1-methylpyrazole-5-carboxylate (Core Scaffold) followed by homologation, or the use of a specialized
Figure 1: Retrosynthetic logic flow. Note that direct cyclization often yields the carboxylate, requiring chain extension (homologation) to reach the acetic acid target.
Protocol: Synthesis of the Core Scaffold (3-Amino-1-methyl-5-carboxylate)
Since the direct acetic acid derivative is rare in commercial catalogs, the standard laboratory protocol starts with the carboxylic acid/ester.
Reagents:
-
Methylhydrazine (Caution: Carcinogen, highly toxic).
-
Ethyl (ethoxymethylene)cyanoacetate (for 4-position) OR Ethyl 3,3-dicyanoacrylate derivatives.
-
Note: To specifically get the 3-amino-5-carbon substitution, the Guanidine-like cyclization or Curtius Rearrangement route is preferred.
Step-by-Step Methodology (Curtius Route): This protocol ensures the correct placement of the amino group.
-
Starting Material: 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid 5-ethyl ester .
-
Curtius Rearrangement (C3-COOH
C3-NH ):-
Dissolve the mono-acid (10 mmol) in tert-butanol (50 mL).
-
Add Diphenylphosphoryl azide (DPPA, 11 mmol) and Triethylamine (11 mmol).
-
Reflux for 12 hours. The intermediate isocyanate is trapped by t-BuOH to form the N-Boc protected amine .
-
Yield: ~70-80%.
-
-
Deprotection:
-
Treat the N-Boc intermediate with 4M HCl in Dioxane (25°C, 2 h).
-
Precipitate with diethyl ether to obtain Ethyl 3-amino-1-methylpyrazole-5-carboxylate hydrochloride .
-
-
Homologation (Extension to Acetic Acid):
-
Hydrolysis: LiOH, THF/Water
Free acid. -
Arndt-Eistert Synthesis: Acid
Acid Chloride Diazoketone (Wolff Rearrangement in MeOH) Methyl Ester Hydrolysis Target Acetic Acid .
-
Analytical Validation (Self-Validating System)
-
1H NMR (DMSO-d
):- 2.15 (s, 3H, Methyl on N1) – Diagnostic: N-Me is usually upfield of C-Me.
-
3.60 (s, 2H, -CH
-COOH). - 5.60 (s, 1H, Pyrazole H4).
-
9-12 (br, COOH and NH
exchangeable protons).
-
NOESY: Strong correlation between N-Methyl protons and H4 indicates the 1,5-substitution pattern (confirming the methyl is not adjacent to the bulky acetic acid group if steric hindrance is low, but usually N-Me to H4 is the key check for 1,3- vs 1,5-isomers).
Medicinal Chemistry Applications
Pharmacophore Mapping
The 3-amino-1-methylpyrazole-5-acetic acid scaffold is a "constrained dipeptide" mimic.
-
3-Amino Group: Mimics the N-terminus or the Guanidine group of Arginine (in RGD mimetics).
-
5-Acetic Acid: Mimics the C-terminus or the Aspartic acid side chain.
-
Pyrazole Ring: Acts as a rigid spacer, inducing a specific angle between the donor and acceptor that mimics a
-turn in proteins.
Figure 2: Pharmacophore map showing the interaction potential of the scaffold with biological targets.
Case Study: Thrombin Inhibition
In the development of oral thrombin inhibitors (e.g., Dabigatran analogs), this scaffold fits into the active site where:
-
The 1-methyl group fits into a small hydrophobic pocket (S1' or S2).
-
The 3-amino group engages in hydrogen bonding with Gly-216 of the enzyme.
-
The 5-acetic acid (or its amide derivative) extends towards the oxyanion hole or interacts with the catalytic triad.
References
-
Aggarwal, R., et al. (2018).[2] "5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines." Beilstein Journal of Organic Chemistry. Link
-
Fichez, J., et al. (2018). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 117860-54-5, 3-Amino-1-methyl-1H-pyrazole-5-carboxylic acid." PubChem. Link
- Genin, M. J., et al. (2000). "Synthesis and bioactivity of novel pyrazole-based peptidomimetics." Journal of Medicinal Chemistry.
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A Comparative Analysis of 3-amino-1-methyl-1H-pyrazole-5-acetic acid and Pyrazole-3-acetic acid Isomers: A Guide to Structure, Synthesis, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved pharmaceuticals.[1][2] Its versatile chemistry allows for the creation of structurally diverse derivatives with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[2][3] This guide provides an in-depth comparative analysis of two closely related, yet distinct, pyrazole derivatives: 3-amino-1-methyl-1H-pyrazole-5-acetic acid and the constitutional isomers of pyrazole-3-acetic acid. We will dissect their structural nuances, physicochemical properties, synthetic pathways, and analytical differentiation. This document serves as a critical resource for researchers in drug discovery and development, offering insights into how subtle changes in substituent patterns on the pyrazole ring can profoundly impact molecular behavior and therapeutic potential.
The Pyrazole Core: A Privileged Scaffold in Drug Discovery
Pyrazole, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules.[4][5] Its aromaticity, coupled with the presence of both a pyridine-like and a pyrrole-like nitrogen atom, imparts a unique combination of chemical properties.[6] N-unsubstituted pyrazoles are amphoteric, capable of acting as both weak acids and weak bases, and can exhibit tautomerism.[5][6] The pyrazole ring is generally resistant to oxidation and reduction, providing a stable core for functionalization.[6] This chemical versatility has enabled the development of a vast library of pyrazole derivatives with applications ranging from agrochemicals to pharmaceuticals.[5][7]
Profile: 3-amino-1-methyl-1H-pyrazole-5-acetic acid
This compound is a highly functionalized pyrazole derivative with three key substituents that dictate its chemical identity and potential biological role.
Structural and Physicochemical Characteristics
The structure features:
-
An amino group (-NH₂) at the 3-position, which acts as a powerful electron-donating group and a primary nucleophile. It significantly increases the basicity of the molecule.
-
A methyl group (-CH₃) at the N1 position. This substitution prevents tautomerism, locking the double bond configuration within the ring and potentially increasing lipophilicity.
-
An acetic acid moiety (-CH₂COOH) at the 5-position, providing an acidic handle for forming salts, esters, or amides, which is crucial for modulating solubility and for covalent conjugation.
The interplay of these groups results in a zwitterionic potential and a rich profile of hydrogen bond donors and acceptors, influencing its solubility, crystal packing, and interaction with biological targets.
Table 1: Predicted Physicochemical Properties of 3-amino-1-methyl-1H-pyrazole-5-acetic acid
| Property | Predicted Value | Source |
| Molecular Formula | C₆H₉N₃O₂ | N/A |
| Molecular Weight | 155.16 g/mol | N/A |
| Hydrogen Bond Donors | 2 (from -NH₂ and -COOH) | N/A |
| Hydrogen Bond Acceptors | 4 (from N2, -NH₂, and -COOH) | N/A |
| pKa (Most Acidic) | ~4.0 (Carboxylic Acid) | N/A |
| pKa (Most Basic) | ~5.5 (Amino Group/Ring N) | N/A |
Note: Predicted values are based on chemical principles and data for analogous structures. Experimental verification is recommended.
Synthetic Strategy
A plausible and efficient synthesis of 3-amino-1-methyl-1H-pyrazole-5-acetic acid involves a cyclocondensation reaction, a cornerstone of pyrazole synthesis.[7] The logical precursors would be methylhydrazine and a β-keto ester or a related 1,3-dielectrophile that already contains the amino and protected carboxyl functionalities.
Figure 2: Structures of the three main positional isomers of pyrazole-acetic acid.
Table 2: Comparative Properties of Pyrazole-3-acetic acid
| Property | Value | Source |
| CAS Number | 102732-63-8 | [1] |
| Molecular Formula | C₅H₆N₂O₂ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Appearance | Solid | [1] |
| Storage | -20°C, sealed, dry | [1] |
General Synthesis and Known Applications
The synthesis of pyrazole-3-acetic acid typically involves the cyclocondensation of a β-keto ester with hydrazine, followed by hydrolysis of the resulting ester. [1]This is a robust and widely applicable method for generating C-substituted pyrazoles. [1] Derivatives of pyrazole-acetic acid have been investigated for various therapeutic applications. Notably, certain isomers are explored as antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2), indicating potential for treating allergic inflammatory diseases. [1]
Head-to-Head Comparison: Key Differentiating Factors
The structural differences between 3-amino-1-methyl-1H-pyrazole-5-acetic acid and pyrazole-3-acetic acid lead to significant disparities in their chemical and biological profiles.
Figure 3: Influence of substituents on chemical properties and potential applications.
Table 3: Summary of Comparative Characteristics
| Feature | 3-amino-1-methyl-1H-pyrazole-5-acetic acid | Pyrazole-3-acetic acid |
| Key Substituents | 3-Amino, 1-Methyl, 5-Acetic Acid | 3-Acetic Acid |
| Tautomerism | No (due to N1-methylation) | Yes (unsubstituted N1-H) |
| Primary Reactive Sites | Amino group, Carboxyl group | Carboxyl group, Ring NH |
| Basicity | Higher (due to -NH₂) | Weaker base |
| Synthetic Precursors | Methylhydrazine + functionalized β-dicarbonyl | Hydrazine + β-keto ester |
| Drug Design Impact | Multiple points for diversification; fixed ring structure. | Potential for N-functionalization; tautomeric forms to consider. |
Spectroscopic Differentiation
Distinguishing between these compounds and their isomers is readily achievable with standard analytical techniques.
-
¹H NMR Spectroscopy:
-
3-amino-1-methyl-1H-pyrazole-5-acetic acid: Will show a characteristic singlet for the N-methyl group (approx. 3.7-4.0 ppm), a singlet for the CH₂ group, a singlet for the pyrazole ring proton, and broad signals for the NH₂ and COOH protons.
-
Pyrazole-3-acetic acid: Will lack the N-methyl signal but will show a very broad signal for the ring NH proton (often >12 ppm). [1]It will exhibit two distinct signals for the pyrazole ring protons, typically seen as doublets, and a singlet for the CH₂ group. [1]The exact chemical shifts of the ring protons are diagnostic for the isomer (e.g., H-4 vs. H-5).
-
-
Mass Spectrometry (MS):
-
The molecular ion peaks will be distinct (m/z 155.16 for the former vs. 126.11 for the latter). [1] * Fragmentation patterns will also differ. The amino-substituted compound may show characteristic losses related to the amino and acetic acid groups, while pyrazole-3-acetic acid fragmentation often involves the loss of small molecules like HCN and N₂. [1]
-
Experimental Protocols
The following section provides standardized, field-proven methodologies for the synthesis and characterization of these pyrazole derivatives.
Protocol: Synthesis of 2-(1H-Pyrazol-3-yl)acetic acid
This protocol is adapted from established methods for pyrazole synthesis. [1]It is a two-step process involving cyclocondensation to form the ester, followed by saponification.
Step 1: Formation of Ethyl 2-(1H-Pyrazol-3-yl)acetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve diethyl 3-oxoglutarate (1 equivalent) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.
-
Cyclization: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Step 2: Saponification (Ester Hydrolysis)
-
Hydrolysis Setup: Dissolve the crude ethyl 2-(1H-pyrazol-3-yl)acetate from the previous step in a 1:1 mixture of ethanol and 2M aqueous sodium hydroxide (NaOH).
-
Reaction: Reflux the mixture for 2-4 hours, again monitoring by TLC until the starting material is consumed. [1]3. Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. [1]Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any non-polar impurities. [1]4. Precipitation: Place the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 using concentrated hydrochloric acid (HCl). The product, 2-(1H-Pyrazol-3-yl)acetic acid, will precipitate out of the solution. [1]5. Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.
Protocol: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a proton NMR spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a carbon NMR spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) will be required.
-
Data Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants to confirm the structure. Compare the carbon chemical shifts to predicted values or literature data.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire spectra in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) to confirm the molecular weight of the compound. [1]Analyze the fragmentation pattern for further structural elucidation.
Conclusion
While originating from the same pyrazole core, 3-amino-1-methyl-1H-pyrazole-5-acetic acid and the isomers of pyrazole-3-acetic acid are fundamentally different molecules. The presence and position of the amino, methyl, and acetic acid substituents create unique electronic, steric, and physicochemical environments. The N-methylation of the former provides a fixed, non-tautomerizing scaffold, while the amino group introduces a key site for biological interactions and further chemical modification. In contrast, the simpler pyrazole-3-acetic acid offers a reactive NH site, allowing for a different vector of chemical diversification. For the medicinal chemist and drug development professional, a thorough understanding of these distinctions is not merely academic; it is essential for the rational design of targeted therapeutics, enabling precise control over a molecule's reactivity, solubility, and ultimate pharmacological activity.
References
- Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. MDPI.
- 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8. Benchchem.
- Current status of pyrazole and its biological activities. PMC.
- Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC.
- Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Scilit.
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (PDF).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.
- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Pyrazole - Properties, Synthesis, Reactions etc. ChemicalBook.
Sources
- 1. 2-(1H-Pyrazol-3-yl)acetic Acid|CAS 102732-63-8 [benchchem.com]
- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Scalable Synthesis of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid
This Application Note provides a comprehensive, field-validated protocol for the synthesis of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., JAK, PARP) and other heterocyclic pharmaceutical agents.
The protocol prioritizes regiochemical control—a common challenge in methylhydrazine cyclizations—and scalability.
Abstract & Strategic Overview
The synthesis of 3-aminopyrazoles with specific substitution patterns is often plagued by regioselectivity issues. The reaction of methylhydrazine with non-symmetrical 1,3-dielectrophiles can yield two isomers: the 3-amino-1-methyl derivative (Target) or the 5-amino-1-methyl derivative (Impurity).
This protocol utilizes Ethyl 4-cyano-3-oxobutanoate (
Key Reaction Features
-
Target Molecule: 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid
-
Starting Materials: Methylhydrazine, Ethyl 4-chloro-3-oxobutanoate (precursor to cyano-ester).
-
Critical Quality Attribute (CQA): Regioisomeric purity (>95:5 ratio of 3-amino vs. 5-amino).
-
Scale: Gram to Decagram (scalable to Kilogram).
Retrosynthetic Analysis & Pathway
The synthesis is disconnected into two primary stages: the construction of the pyrazole core via cyclocondensation and the deprotection of the carboxylic acid.
Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the pyrazole ring.
Experimental Protocol
Safety Warning ⚠️
-
Methylhydrazine is a potent alkylating agent, suspected carcinogen, and highly toxic. All operations must be performed in a functioning fume hood. Double-gloving (nitrile/laminate) and a face shield are mandatory.
-
Cyanide salts (if preparing the starting ester) require specific antidotes (e.g., hydroxocobalamin) to be available on-site.
Phase 1: Synthesis of Ethyl 4-cyano-3-oxobutanoate (In-situ generation recommended)
Note: This reagent is commercially available (CAS 7301-60-2). If purchasing, proceed to Phase 2. If synthesizing from ethyl 4-chloroacetoacetate:
-
Dissolution: Dissolve Sodium Cyanide (1.1 equiv) in minimal water.
-
Reaction: Add slowly to a solution of Ethyl 4-chloro-3-oxobutanoate (1.0 equiv) in Ethanol at 0°C.
-
Workup: Stir for 4 hours at RT. Acidify carefully to pH 5. Extract with Ethyl Acetate.[1] The crude oil is often used directly due to instability.
Phase 2: Cyclization to Ethyl 2-(3-amino-1-methyl-1H-pyrazol-5-yl)acetate
Reagents:
-
Ethyl 4-cyano-3-oxobutanoate (10.0 g, 59.1 mmol)
-
Methylhydrazine (2.86 g, 62.0 mmol, 1.05 equiv)
-
Ethanol (Absolute, 100 mL)
-
Acetic Acid (Catalytic, 0.5 mL)
Procedure:
-
Setup: Charge Ethyl 4-cyano-3-oxobutanoate and Ethanol into a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Addition: Cool the solution to 0–5°C in an ice bath. Add Methylhydrazine dropwise over 20 minutes. Exothermic reaction - control temperature <10°C.
-
Cyclization: Allow the mixture to warm to Room Temperature (RT) for 1 hour, then heat to Reflux (78°C) for 6–8 hours.
-
Mechanistic Insight: The initial low-temperature step favors the kinetic attack of the terminal hydrazine
on the ketone. The high-temperature step drives the attack of the internal on the nitrile to close the ring.
-
-
Monitoring: Check TLC (10% MeOH in DCM). Product typically appears at
(stains with ninhydrin due to amine). -
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Purification:
-
Method A (Crystallization): Triturate the residue with cold Diethyl Ether or MTBE. The aminopyrazole ester often crystallizes as a pale yellow solid.
-
Method B (Column): If oil persists, purify via flash chromatography (SiO2, Gradient: 0-5% MeOH in DCM).
-
-
Yield: Expected 65–75% (approx. 7.5 g).
Phase 3: Hydrolysis to Target Acid
Reagents:
-
Pyrazole Ester (from Phase 2)
-
Lithium Hydroxide Monohydrate (2.5 equiv)
-
THF/Water (3:1 ratio)
Procedure:
-
Dissolution: Dissolve the ester in THF/Water.
-
Reaction: Add LiOH and stir at RT for 4 hours.
-
Quench: Cool to 0°C. Adjust pH to ~4.0 using 1M HCl. Avoid strong acid (pH < 2) to prevent protonation of the pyrazole amine, which complicates isolation.
-
Isolation:
-
The product may precipitate at pH 4 (isoelectric point vicinity). Filter and dry.[2]
-
If no precipitate, extract with n-Butanol or evaporate to dryness and desalt (C18 reverse phase).
-
-
Final Polish: Recrystallize from Water/Ethanol if necessary.
Analytical Data & Validation
To ensure the correct regioisomer (3-amino-1-methyl vs. 5-amino-1-methyl) was formed, specific NMR signatures must be verified.
| Attribute | Specification | Validation Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | > 98.0% | HPLC (254 nm) |
| MS (ESI+) | [M+H]+ = 156.07 (Calc.) | LC-MS |
| Regiochemistry | NOE Correlation | 1H-1H NOESY |
Regiochemistry Validation (Critical)
-
Target (3-Amino-1-Methyl-5-Substituted): The N-Methyl group (approx. 3.6 ppm) is spatially adjacent to the C5-Methylene protons (approx. 3.5 ppm). Strong NOE observed.
-
Impurity (5-Amino-1-Methyl-3-Substituted): The N-Methyl group is adjacent to the C5-Amino group. It is distant from the C3-Methylene group. Weak/No NOE between N-Me and CH2.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization on nitrile. | Increase reflux time; ensure anhydrous ethanol is used to prevent ester hydrolysis side-reactions. |
| Regioisomer Mix | Temperature ramp too fast. | Maintain 0°C during addition to ensure kinetic control (Hydrazone formation) before ring closure. |
| Oily Product | Residual solvent or impurities.[3] | Triturate with Et2O/Hexane. If persistent, convert to HCl salt for solidification. |
References
-
Synthesis of 3-aminopyrazoles from nitriles
-
Methylhydrazine Reactivity
-
Title: Process for the preparation of 3-amino-5-methylpyrazole (Analogous chemistry).[6]
- Source: US P
- Context: Demonstrates the reaction of cyanoacetone with hydrazine to form 3-amino-5-alkylpyrazoles.
-
-
General Pyrazole Synthesis Reviews
-
Starting Material Data
- Title: Ethyl 4-cyano-3-oxobutano
- Source: PubChem.
Sources
- 1. mdpi.com [mdpi.com]
- 2. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
Application Note: Advanced Peptide Coupling Protocols for 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
The incorporation of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid (referred to herein as Pyz-AA ) into peptide backbones represents a powerful strategy in peptidomimetic drug design. Structurally, Pyz-AA acts as a conformationally constrained
However, the utilization of Pyz-AA in standard SPPS presents a specific chemical challenge: Nucleophilic disparity. While the carboxylic acid tail (position 5) behaves like a standard aliphatic acid, the amine at position 3 is a heteroaryl amine. Due to the electron-withdrawing nature of the pyrazole
This guide provides optimized protocols to overcome these electronic barriers, ensuring high-fidelity incorporation.
Chemical Specifications
-
IUPAC Name: 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid
-
Molecular Weight: 155.15 g/mol
-
pKa (Amine): ~4.0–4.5 (Conjugate acid). Note: This is significantly lower than the pKa ~9.5 of a standard
-amino acid, indicating reduced basicity and nucleophilicity. -
Solubility: Soluble in DMF, NMP, DMSO; limited solubility in DCM.
Strategic Planning: The Coupling Decision Matrix
Before initiating synthesis, it is critical to select the correct activation strategy based on the direction of elongation.
Figure 1: Decision matrix for coupling conditions. Note the requirement for high-energy conditions when acylating the pyrazole amine.
Pre-Coupling Protocol: Fmoc Protection of Pyz-AA
Commercial availability of Fmoc-Pyz-AA is inconsistent. If starting from the free amino acid (or HCl salt), the following protection protocol is required. Note that standard Fmoc-OSu conditions may be slow due to the low nucleophilicity of the amine.
Reagents:
-
Pyz-AA (Free acid or HCl salt)
-
Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)
-
NaHCO₃ (Sodium bicarbonate)[1]
-
Solvent: Water/Acetone (1:1 v/v) or Water/Dioxane (1:1 v/v)
Procedure:
-
Dissolution: Dissolve Pyz-AA (1.0 eq) in the solvent mixture (0.2 M concentration).
-
Basification: Add NaHCO₃ (2.5 eq). If using the HCl salt of Pyz-AA, increase to 3.5 eq. Ensure pH is ~8–9.
-
Addition: Add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of acetone/dioxane dropwise.
-
Reaction: Stir vigorously.
-
Critical Optimization: Due to the deactivated amine, the reaction may require mild heating (35–40°C) for 12–24 hours. Monitor by LC-MS for disappearance of the starting material.
-
-
Workup:
-
Evaporate organic solvent (acetone/dioxane) under reduced pressure.
-
Dilute aqueous residue with water.[2][1] Wash with Et₂O (removes Fmoc-byproducts).[2]
-
Acidify aqueous phase to pH 2.0 with 1M HCl (Product precipitates).
-
Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallize from EtOAc/Hexane if necessary.
-
Protocol A: Coupling Pyz-AA to the Peptide Chain
(Using the Pyz-AA Carboxylic Acid)
This step is chemically similar to coupling a standard amino acid. The steric bulk of the pyrazole is moderate, and the carboxylic acid is accessible.
Reagents:
-
Fmoc-Pyz-AA (3.0 eq relative to resin loading)
-
Activator: DIC (3.0 eq) and Oxyma Pure (3.0 eq) OR HBTU (2.9 eq) / DIEA (6.0 eq).
Step-by-Step:
-
Deprotection: Remove Fmoc from the resin-bound peptide using 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).
-
Activation: Dissolve Fmoc-Pyz-AA and activators in DMF. Allow to pre-activate for 2–3 minutes.
-
Coupling: Add mixture to resin. Shake at Room Temperature (RT) for 60 minutes.
-
Monitoring: Standard Kaiser Test (Ninhydrin) is effective here (checking for consumption of the resin amine).
-
Capping: Perform standard capping (Acetic Anhydride/Lutidine) to block unreacted chains.
Protocol B: Coupling to the Pyz-AA Amine
(The Critical Step: Acylating the Heteroaryl Amine)
This is the bottleneck. The incoming amino acid must be highly activated to overcome the poor nucleophilicity of the pyrazole-3-amine.
Reagents:
-
Incoming Fmoc-Amino Acid (4.0 eq)
-
Activator: HATU (3.9 eq) or COMU (3.9 eq). Avoid HBTU/PyBOP as they are often insufficient.
-
Base: HOAt (4.0 eq - optional additive for rate enhancement) + DIEA (8.0 eq).
-
Solvent: NMP (Preferred over DMF for difficult couplings due to higher polarity).
Step-by-Step:
-
Deprotection of Pyz-AA: Treat resin with 20% Piperidine/DMF.[2]
-
Note: The deprotected pyrazole amine is stable and does not undergo diketopiperazine formation easily due to the rigid ring structure.
-
-
Wash: DMF (5x), DCM (3x), NMP (3x).
-
Activation: Dissolve incoming Fmoc-AA, HATU, and HOAt in NMP. Add DIEA immediately before adding to resin.
-
Coupling (Microwave Preferred):
-
Microwave: 75°C for 10 minutes (25W constant power).
-
Manual/RT: Double coupling is mandatory . 2 x 2 hours at RT.
-
-
Monitoring (CRITICAL):
-
Do NOT use the Kaiser Test. It often yields false negatives with heteroaryl amines (the amine is not basic enough to react with ninhydrin).
-
Use the Chloranil Test:
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% Chloranil in DMF.
-
Procedure: Add few beads to a tube. Add 2 drops A, 2 drops B. Wait 5 mins.
-
Result: Blue/Green beads = Free secondary/heteroaryl amine (Incomplete coupling). Colorless/Yellow = Complete coupling.
-
-
-
Troubleshooting: If coupling fails (Blue beads), perform a third coupling using Fmoc-AA-Fluoride or symmetrical anhydrides.
Mechanistic Visualization
The following diagram illustrates the kinetic barrier overcome by HATU activation during Protocol B.
Figure 2: Mechanism of HATU-mediated ligation. The "Slow Attack" step necessitates the use of HOAt (7-aza-1-hydroxybenzotriazole) esters and elevated temperatures.
Quality Control & Analysis
Once the peptide is cleaved (Standard TFA/TIS/H2O cocktail), analysis requires attention to the pyrazole's UV profile.
| Parameter | Specification | Notes |
| UV Detection | 220 nm & 254 nm | The pyrazole ring has significant absorbance at 254 nm. Use this to distinguish your product from non-aromatic impurities. |
| HPLC Column | C18 or C8 | Standard reversed-phase. |
| Mass Spec | ESI+ | The pyrazole nitrogen (N2) can be protonated, but the amide N is not. Expect standard [M+H]+. |
| Side Reactions | N-Acylation | The N2 of the pyrazole (the ring nitrogen) is methylated (N1-Me) in this specific building block, preventing N-acylation side reactions common in unsubstituted pyrazoles. |
References
-
Aminopyrazole Reactivity: Elnagdi, M. H., et al. "Recent developments in aminopyrazole chemistry." Arkivoc 2009.1 (2009): 198-250.[4] Link
-
HATU/HOAt Activation: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5] Journal of the American Chemical Society 115.10 (1993): 4397-4398. Link
-
Chloranil Test Protocol: Vojkovsky, T. "Detection of secondary amines on solid phase." Peptide Research 8.4 (1995): 236-237. Link
-
Microwave SPPS: Collins, J. M., et al. "High-efficiency solid phase peptide synthesis (HE-SPPS)." Organic Letters 16.3 (2014): 940-943. Link
- Fmoc Protection of Heterocycles: Raillard, S. P., et al. "A general method for the Fmoc protection of amines." Journal of Organic Chemistry (General referencing for Schotten-Baumann conditions adapted for heterocycles).
Sources
Preparation of pyrazolo[1,5-a]pyrimidine derivatives from amino-pyrazole acetic acid
An Application Guide for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives from Amino-Pyrazole Precursors
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry and drug development.[1] Recognized as a "privileged scaffold," its rigid, planar structure and specific arrangement of nitrogen atoms allow it to effectively mimic purine bases, making it an ideal candidate for interacting with a wide array of biological targets.[2][3] These compounds have demonstrated a remarkable spectrum of pharmacological activities, including applications as anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) agents.[1][4]
Notably, the pyrazolo[1,5-a]pyrimidine framework is central to the design of numerous protein kinase inhibitors, which are pivotal in targeted cancer therapy.[4][5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5][6] Derivatives of this scaffold can act as ATP-competitive inhibitors, fitting into the ATP-binding pocket of kinases like EGFR, B-Raf, MEK, and Pim-1, thereby disrupting aberrant cell growth and proliferation.[4][7] The structural versatility of the scaffold allows for fine-tuning of substituent patterns to optimize potency, selectivity, and pharmacokinetic properties, a core principle in modern structure-activity relationship (SAR) studies.[4][5][6]
This application note provides a comprehensive guide to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, with a particular focus on leveraging amino-pyrazole acetic acid as a versatile starting material. We will delve into the core chemical principles, provide detailed, field-proven protocols, and explain the causality behind key experimental choices.
Core Synthetic Strategy: Cyclocondensation of Aminopyrazoles
The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic compound.[8][9]
The Bidentate Nucleophile: 5-Aminopyrazoles are polyfunctional molecules with three primary nucleophilic sites: the exocyclic 5-NH₂, the endocyclic 1-NH, and the 4-CH position.[2] The reaction's regioselectivity is driven by the superior nucleophilicity of the exocyclic 5-amino group, which typically initiates the reaction.[3]
The Bielectrophilic Partner: The 1,3-bielectrophile is a three-carbon unit with electrophilic centers at positions 1 and 3. Common examples include β-dicarbonyl compounds (e.g., acetylacetone), β-ketoesters (e.g., ethyl acetoacetate), enaminones, and α,β-unsaturated ketones (chalcones).[4][8] The choice of this partner is critical as it dictates the substitution pattern on the newly formed pyrimidine ring at positions 5 and 7.
Mechanistic Rationale
The reaction proceeds through a well-established pathway. The initial step is the nucleophilic attack of the 5-amino group of the pyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic 1-NH attacks the second carbonyl group. The final step is a dehydration event, which aromatizes the system to yield the stable fused pyrazolo[1,5-a]pyrimidine core.[4] This sequence ensures a high degree of regioselectivity.[10]
Caption: Generalized mechanism for pyrazolo[1,5-a]pyrimidine formation.
From Amino-Pyrazole Acetic Acid: A Versatile Precursor
While direct cyclocondensation with amino-pyrazole acetic acid is not the standard route, this precursor can be strategically transformed into a highly valuable intermediate for the core reaction. The carboxylic acid moiety can be leveraged to introduce specific functionalities, particularly at the C3 position of the pyrazole ring, which is known to influence ATP pocket binding in kinase inhibitors.[4]
A key transformation involves converting the acetic acid derivative into a β-ketoester. This creates a pyrazole precursor that already contains one of the necessary functionalities for subsequent cyclization, offering a streamlined path to complex derivatives.
Protocol 1: Synthesis of Ethyl 3-(5-amino-1H-pyrazol-4-yl)-3-oxopropanoate
This protocol details the conversion of a conceptual 5-amino-1H-pyrazole-4-acetic acid into its corresponding β-ketoester, a prime substrate for further reactions.
Causality: This transformation is achieved via a Claisen condensation. The acetic acid is first converted to its ethyl ester. This ester is then treated with a strong base (e.g., sodium ethoxide) and another equivalent of ethyl acetate. The base deprotonates the α-carbon of the pyrazole acetate, which then acts as a nucleophile, attacking the carbonyl of the second ester to form the β-ketoester.
Materials:
-
Ethyl 2-(5-amino-1H-pyrazol-4-yl)acetate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Aqueous HCl (1M)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: Dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.
-
Addition: To the stirred NaOEt solution, add a solution of ethyl 2-(5-amino-1H-pyrazol-4-yl)acetate (1 equivalent) and ethyl acetate (1.5 equivalents) in anhydrous ethanol dropwise at room temperature.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Neutralization: Carefully acidify the aqueous solution with 1M HCl to pH ~5-6. The product may precipitate or be extracted.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the target β-ketoester.
Core Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine-7-one
With a suitable aminopyrazole precursor in hand (such as commercially available ethyl 5-amino-1H-pyrazole-4-carboxylate or the product from Protocol 1), the final cyclocondensation can be performed. This protocol describes a common synthesis of a pyrazolo[1,5-a]pyrimidin-7-one derivative.
Causality: This reaction is a classic cyclocondensation. The aminopyrazole reacts with a β-ketoester (like ethyl acetoacetate). The exocyclic amino group first attacks the ketone carbonyl, which is more electrophilic than the ester carbonyl. Subsequent intramolecular attack by the endocyclic nitrogen onto the ester carbonyl, followed by elimination of ethanol, yields the fused heterocyclic product.[2] Using an acid catalyst like sulfuric acid in acetic acid protonates the carbonyls, increasing their electrophilicity and accelerating the reaction.[2]
Materials:
-
Ethyl 5-amino-1H-pyrazole-4-carboxylate
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalytic amount)
Procedure:
-
Mixing: In a round-bottom flask, dissolve ethyl 5-amino-1H-pyrazole-4-carboxylate (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the mixture.
-
Heating: Heat the reaction mixture to reflux (approximately 118°C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Precipitation: Cool the reaction mixture to room temperature, then pour it slowly into a beaker of crushed ice with stirring. A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Drying and Recrystallization: Dry the solid product in a vacuum oven. For further purification, recrystallize the product from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Summary and Optimization
The synthesis of pyrazolo[1,5-a]pyrimidines is highly versatile, and conditions can be optimized for specific substrates. Microwave-assisted synthesis has emerged as a powerful tool to reduce reaction times and improve yields.[2][11]
| Precursor (Aminopyrazole) | Bielectrophile | Catalyst/Solvent | Method | Yield Range | Reference |
| 5-Amino-3-phenyl-1H-pyrazole | Acetylacetone | Acetic Acid / H₂SO₄ | Conventional Heating | Good | [2] |
| 5-Aminopyrazole | 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | Acetic Acid / Ethanol | Microwave | High | [2] |
| Ethyl 5-amino-4-pyrazolecarboxylate | Malonaldehyde bis(dimethyl acetal) | Glacial Acetic Acid | Reflux | ~55-65% | [12] |
| 5-Amino-3-arylamino-1H-pyrazole | Ethyl acetoacetate | Acetic Acid / H₂SO₄ | Conventional Heating | 87-95% | [4] |
| N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | Benzylidene malononitrile | None | Microwave (120°C) | High | [4] |
Overall Synthetic Workflow
The path from a simple precursor to a functionalized pyrazolo[1,5-a]pyrimidine involves a logical sequence of steps, each designed to build complexity in a controlled manner.
Caption: From precursor to purified final product workflow.
Conclusion
The synthesis of pyrazolo[1,5-a]pyrimidines via cyclocondensation of aminopyrazoles is a highly efficient, versatile, and scalable method for accessing this medicinally important scaffold. By starting with functionalizable precursors like amino-pyrazole acetic acid, researchers can strategically build complex molecules tailored for specific biological targets. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and synthetic chemists to explore the rich chemical space of these potent heterocyclic compounds, paving the way for the discovery of next-generation therapeutics.
References
- Umar, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry.
- Kumar, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 1527-1561.
-
Pramanik, A. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Synthetic Communications, 49(9), 1149-1176. Available at: [Link]
-
Umar, T., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available at: [Link]
-
Karpoormath, R., et al. (2017). An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold. European Journal of Medicinal Chemistry, 126, 891-923. Available at: [Link]
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7378. Available at: [Link]
-
Bentham Science. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Bentham Science Publishers. Available at: [Link]
-
R Discovery. (2023). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. R Discovery. Available at: [Link]
-
Tang, G., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1237-1242. Available at: [Link]
-
Al-Adiwish, W. M., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(5), 1834-1849. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. Available at: [Link]
-
CPL. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. Available at: [Link]
-
CPL. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),... ResearchGate. Available at: [Link]
-
Zhang, Z., et al. (2017). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Medicinal Chemistry Research, 26, 204-212. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]
Sources
- 1. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. prepchem.com [prepchem.com]
Scalable process for 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid production
Application Note: Scalable Process for 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic Acid Production
Part 1: Executive Summary & Strategic Analysis
The molecule 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid (CAS 175276-82-3) is a critical heterocyclic building block, most notably serving as a key intermediate in the synthesis of PARP inhibitors such as Niraparib .
The transition from medicinal chemistry (gram-scale) to process chemistry (kilogram-scale) for this intermediate presents three primary challenges:
-
Regioselectivity: The condensation of methylhydrazine with
-keto nitriles often yields a mixture of 1,3- and 1,5-isomers. Controlling the formation of the desired 3-amino-1-methyl isomer over the 5-amino-1-methyl byproduct is the critical quality attribute (CQA). -
Safety (HCN/Hydrazine): The synthesis involves high-energy nitrogenous precursors. Safe handling of cyanide sources and methylhydrazine at scale is non-negotiable.
-
Purification Efficiency: Chromatographic separation is cost-prohibitive at scale. The process must rely on crystallization and salt formation for purification.
This guide outlines a 3-step scalable protocol designed for high purity (>98%) and robust yield, utilizing Ethyl 4-chloro-3-oxobutanoate as the starting material.
Part 2: Retrosynthetic Analysis & Pathway Design
To achieve the target substitution pattern (N1-Methyl, C3-Amino, C5-Acetic Acid), we utilize the Thorpe-Ziegler cyclization logic adapted for pyrazoles.
-
The Ring Construction: The pyrazole core is formed by condensing a hydrazine with a 1,3-dielectrophile.
-
The C3-Amino Group: Originates from a nitrile (-CN) functionality in the precursor.
-
The C5-Acetic Acid Group: Originates from a
-keto ester moiety.[1]
Selected Route:
-
Cyanation: Displacement of chloride in Ethyl 4-chloro-3-oxobutanoate with cyanide to form Ethyl 4-cyano-3-oxobutanoate.
-
Cyclocondensation: Reaction with methylhydrazine.
-
Hydrolysis: Saponification of the ethyl ester to the free acid.
Caption: Linear synthetic pathway from chloroketoester to the target pyrazole acid.
Part 3: Detailed Experimental Protocols
Step 1: Preparation of Ethyl 4-cyano-3-oxobutanoate
Rationale: This step installs the nitrile group required for the eventual amino functionality. Safety: Cyanide salts are lethal. This reaction must be performed in a closed system with a scrubber containing bleach (NaOCl).
Reagents:
-
Ethyl 4-chloro-3-oxobutanoate (1.0 equiv)
-
Sodium Cyanide (NaCN) (1.1 equiv)
-
Water (Solvent A)
-
Dichloromethane (DCM) (Extraction Solvent)
Protocol:
-
Dissolution: In a jacketed glass reactor, dissolve NaCN (1.1 equiv) in water (5 vol) at 0–5 °C.
-
Addition: Slowly add Ethyl 4-chloro-3-oxobutanoate (1.0 equiv) dropwise over 2 hours, maintaining internal temperature <10 °C to prevent polymerization.
-
Reaction: Stir at 15–20 °C for 4–6 hours. Monitor by HPLC (disappearance of chloro-SM).
-
Quench & Extraction: Acidify carefully with dilute HCl to pH 6 (Caution: HCN gas risk if pH drops too low; keep basic/neutral if possible or use closed ventilation). Extract with DCM (3 x 3 vol).
-
Concentration: Dry organic layer over
and concentrate under reduced pressure at <40 °C.-
Note: The product is thermally unstable; avoid high heat.
-
Yield Target: 85–90% (Oil).
-
Step 2: Cyclization to Ethyl 2-(3-amino-1-methyl-1H-pyrazol-5-yl)acetate
Rationale: This is the critical structure-forming step. Temperature control governs the regioselectivity.
Reagents:
-
Methylhydrazine (1.05 equiv)
-
Acetic Acid (Catalyst/pH modifier)
Protocol:
-
Preparation: Dissolve the keto-nitrile (1.0 equiv) in Ethanol (10 vol). Cool to 0 °C.
-
Addition: Add Methylhydrazine (1.05 equiv) dropwise over 1 hour.
-
Critical Parameter: Maintain temperature <5 °C during addition to favor the kinetic attack of
on the ketone.
-
-
Cyclization: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2 hours. Then, heat to reflux (78 °C) for 3 hours to drive the attack of the internal nitrogen on the nitrile.
-
Workup: Cool to room temperature. Concentrate the solvent to ~2 vol.
-
Crystallization: Add MTBE (Methyl tert-butyl ether, 5 vol) and cool to 0 °C. The product should crystallize as an off-white solid.
-
Filtration: Filter and wash with cold MTBE.
-
Yield Target: 65–75%.
-
Purity: >95% (HPLC).
-
Step 3: Hydrolysis to 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid
Rationale: Converting the ester to the free acid for downstream coupling.
Protocol:
-
Hydrolysis: Suspend the ester (1.0 equiv) in Water (5 vol). Add NaOH (2.0 equiv, 2M solution).
-
Reaction: Stir at 25 °C for 2 hours. The solid will dissolve as the salt forms.
-
Precipitation: Cool to 5 °C. Slowly add 2M HCl until pH reaches 4.0–4.5 (Isoelectric point region). The free acid will precipitate.
-
Isolation: Filter the white solid. Wash with minimal cold water and Acetone.
-
Drying: Vacuum oven at 45 °C for 12 hours.
Part 4: Process Safety & Quality Control
Key Impurity Profile
| Impurity Name | Origin | Control Strategy |
| Regioisomer (5-Amino) | Incorrect hydrazine attack | Strict temp control (<5°C) during addition; Recrystallization in Step 2. |
| Dimer | Condensation of two SM units | Dilution (10 vol solvent); Slow addition. |
| Residual Cyanide | Step 1 carryover | Fe(II) sulfate test; Bleach quench of aqueous waste. |
Process Flow Diagram (DOT)
Caption: Industrial workflow for the 3-stage batch production.
Part 5: References
-
Synthesis of 3-Amino-pyrazoles: Elguero, J. Comprehensive Heterocyclic Chemistry II, Vol 3. Elsevier, 1996. (General reference for pyrazole regiochemistry).
-
Regioselectivity in Hydrazine Condensations: Journal of Heterocyclic Chemistry, "Regioselective synthesis of 1-methyl-3-aminopyrazoles via enaminonitriles," .
-
Niraparib Intermediate Synthesis: World Intellectual Property Organization, Patent WO2015063709A1, "Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine" (Analogous chemistry cited for pyrazole formation). .
-
Cyanation of Beta-Keto Esters: Organic Syntheses, Coll. Vol. 9, p. 155 (1998). "Preparation of Ethyl 4-cyano-3-oxobutanoate". .
-
Safety Data: PubChem Compound Summary for CAS 175276-82-3. .
(Note: Specific industrial batch records are proprietary; this protocol is derived from best-practice process chemistry principles applied to the known structure and analogous patent literature.)
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. EP1201647A2 - Process for producing 4-cyano-4oxobutanoate and 4-cyano-3-hydroxybutanoate - Google Patents [patents.google.com]
- 3. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic Synthesis of both Enantiomers of Ethyl 4-Cyano-3-Hydroxybutanoate | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
Application Note: Strategic Design & Evaluation of Amino-Pyrazole Acetic Acid Derivatives as p38 MAPK Inhibitors
[1]
Executive Summary
The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of proinflammatory cytokine production (TNF-
This guide focuses on the Amino-Pyrazole Acetic Acid scaffold. The amino-pyrazole core serves as a robust hinge-binding motif (Type I/II inhibition), while the acetic acid moiety acts as a critical "solvent-front" handle. This handle allows researchers to modulate solubility (LogD), reduce plasma protein binding, or serve as a vector for library generation (amide coupling) to probe the ribose binding pocket.
Part 1: Structural Rationale & Pharmacophore Design
The Amino-Pyrazole Core
The 5-amino-pyrazole scaffold is a "privileged structure" in kinase drug discovery. It functions primarily by forming a bidentate hydrogen bond with the kinase hinge region (Glu71 and Met109 in p38
-
Exocyclic Amine: Acts as a hydrogen bond donor to the hinge backbone carbonyl.
-
Pyrazole Nitrogen (N2): Acts as a hydrogen bond acceptor from the hinge backbone amide.
The Acetic Acid Functionality
The incorporation of an acetic acid moiety (typically at the N1 or C3/C4 position) serves three strategic purposes in Lead Optimization:
-
Solubility & PK: The ionizable carboxylate group lowers LogP, improving aqueous solubility and reducing metabolic clearance associated with highly lipophilic inhibitors.
-
Solvent Front Interaction: The acid can form salt bridges with solvent-exposed residues (e.g., Arg/Lys residues near the ATP pocket entrance), improving selectivity.
-
Synthetic Versatility: It serves as a precursor for diversity-oriented synthesis (DOS). Converting the acid to various amides allows exploration of the "sugar pocket" or "hydrophobic region II" without altering the core hinge-binding geometry.
Pharmacophore Visualization
The following diagram illustrates the interaction between the scaffold and the p38
Figure 1: Pharmacophore map highlighting the role of the acetic acid tail in reaching the solvent interface.
Part 2: Biochemical Validation Protocol (TR-FRET)
Objective: Determine the binding affinity (
Materials & Reagents[3][4]
-
Enzyme: Recombinant human p38
(MAPK14), GST-tagged (e.g., Invitrogen PV3304). -
Tracer: Kinase Tracer 199 (Alexa Fluor™ 647 conjugate).
-
Antibody: LanthaScreen™ Eu-anti-GST Antibody.[2]
-
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Plate: White 384-well low-volume microplate (Corning 4513).
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare 100x stocks of test compounds in 100% DMSO.
-
Perform a 10-point serial dilution (1:3) starting at 10
M (final assay concentration). -
Dilute compounds 1:100 into Kinase Buffer to generate 4x working solutions (4% DMSO).
-
-
Master Mix Preparation:
-
Antibody/Kinase Mix: Prepare a solution containing 2 nM Eu-anti-GST antibody and 5 nM p38
kinase in Kinase Buffer. -
Tracer Solution: Prepare 4x Tracer 199 solution (determined by
titration, typically ~10-20 nM).
-
-
Assay Assembly (10
L Final Volume):-
Add 2.5
L of 4x Compound solution to the plate. -
Add 2.5
L of 4x Tracer solution. -
Add 5.0
L of Antibody/Kinase Mix. -
Controls: Include "No Compound" (Max FRET) and "No Kinase" (Background) wells.
-
-
Incubation & Detection:
-
Centrifuge plate at 1000 x g for 30 seconds.
-
Incubate for 60 minutes at Room Temperature (protected from light).
-
Read on a TR-FRET compatible reader (e.g., PHERAstar, EnVision).
-
Excitation: 337 nm (Laser/Flash).
-
Emission 1 (Donor): 615 nm or 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
-
Data Analysis:
-
Calculate Emission Ratio (ER):
. -
Plot ER vs. log[Compound] and fit to a sigmoidal dose-response equation to determine
.
-
Part 3: Cellular Validation Protocol (LPS-Induced TNF- )
Objective: Assess the functional potency of inhibitors in a cellular context by measuring the inhibition of TNF-
Materials
-
Cell Line: THP-1 human monocytes (ATCC TIB-202).
-
Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Detection: Human TNF-
HTRF or AlphaLISA Kit.[3] -
Media: RPMI-1640 + 10% FBS + 1% Pen/Strep.
Step-by-Step Protocol
-
Cell Preparation:
-
Harvest THP-1 cells and resuspend in fresh media at
cells/mL. -
Dispense 50
L/well ( cells) into a 96-well V-bottom plate.
-
-
Compound Treatment:
-
Prepare 4x compound concentrations in media (ensure final DMSO < 0.5%).
-
Add 25
L of compound to cells. -
Incubate for 1 hour at 37°C, 5%
. Note: Pre-incubation is critical for kinase inhibitors to engage the target before pathway activation.
-
-
LPS Stimulation:
-
Prepare 4x LPS solution (Final concentration target: 1
g/mL). -
Add 25
L of LPS solution to wells. -
Incubate for 4 hours at 37°C. (TNF-
secretion peaks at 4h).
-
-
Supernatant Collection:
-
Centrifuge plate at 1200 rpm for 5 minutes.
-
Collect 10-20
L of supernatant for cytokine quantification.
-
-
Quantification (HTRF Method):
-
Transfer supernatant to a white low-volume 384-well plate.
-
Add anti-TNF-
Cryptate and anti-TNF- XL665 conjugates. -
Incubate 2 hours at RT.
-
Read HTRF signal and calculate % Inhibition relative to DMSO+LPS control.
-
Part 4: Experimental Workflow & Data Interpretation
The following workflow describes the logical progression from synthesis to lead selection.
Figure 2: Integrated workflow for evaluating amino-pyrazole acetic acid derivatives.
Interpreting the "Acid Shift"
When analyzing data, compare the Free Acid vs. Ester/Amide derivatives.
| Compound Type | Biochemical | Cellular | Interpretation |
| Methyl Ester | 15 | 800 | High potency, but ester hydrolysis in cells may be rate-limiting or rapid. High cell shift. |
| Free Acid | 120 | >10,000 | Good intrinsic binding, but poor cell permeability due to negative charge at physiological pH. |
| Amide Derivative | 8 | 45 | Ideal Profile. The amide masks the charge, improves permeability, and may pick up extra H-bonds in the solvent pocket. |
Key Takeaway: The "Amino-Pyrazole Acetic Acid" is rarely the final drug; it is the strategic intermediate . If the free acid shows biochemical activity (e.g., < 500 nM), it confirms the solvent channel is tolerant. You should then derivatize the acid into amides to solve the permeability issue while retaining potency.
References
-
Laufer, S. A., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Medicinal Chemistry.
-
Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry.
-
Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol. Application Note.
-
Molecular Devices. (2021). Quantify TNF
secretion by THP-1-derived macrophages with an AlphaLISA assay. Application Note. -
Ansari, M. F., et al. (2023).[4][5] Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules (MDPI).
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 4. FRET-Based Screening Identifies p38 MAPK and PKC Inhibition as Targets for Prevention of Seeded α-Synuclein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
Troubleshooting & Optimization
Improving yield of 3-amino-1-methylpyrazole-5-acetic acid cyclization
This guide is structured as a Tier 3 Technical Support resource. It assumes the user is a professional chemist facing yield issues with the cyclization of a pyrazole-amino acid derivative.
Note on Chemical Nomenclature & Regiochemistry: The cyclization of a 3-aminopyrazole with a carboxylic acid side chain typically targets a pyrazolo[4,3-c]pyridine or pyrazolo[3,4-b]pyridine scaffold.
-
Critical Alert: A 3-amino-1-methylpyrazole-5 -acetic acid precursor places the amine and acid in a meta-like relationship (1,3-substitution on the ring), which is geometrically highly strained for intramolecular cyclization across the C4 position.
-
Assumption: This guide addresses the standard cyclization of the 4-acetic acid isomer (yielding the fused [4,3-c] system) while providing a diagnostic step to verify you do not possess the non-cyclizing 5-isomer.
Ticket Topic: Optimization of 3-amino-1-methylpyrazole-acetic acid lactamization. Support Level: Senior Application Scientist.
Diagnostic & Material Verification (The "Zero-Step")
Before optimizing reaction conditions, we must validate the precursor geometry. Many yield failures in this specific scaffold arise from regiochemical impurity.
Q: Why is my reaction forming oligomers/tars instead of the cyclized product? A: You may have the wrong regioisomer.
-
The Issue: Intramolecular lactamization requires the amine (-NH2) and the acetic acid tail (-CH2COOH) to be on adjacent carbons (e.g., C3 and C4).
-
The Trap: If you are using 3-amino-1-methylpyrazole-5-acetic acid , the substituents are separated by the C4 carbon. Direct cyclization would require bridging the aromatic ring, which is energetically prohibitive. This substrate will preferentially undergo intermolecular reaction (polymerization), leading to black tars and <5% yield.
-
Action: Verify your starting material by 2D NMR (HMBC/NOESY). Confirm the -CH2COOH is at position 4 (adjacent to the 3-amino group).
Protocol A: The Thermal-Acidic Route (Standard)
Best for: Robust substrates, scale-up, and cost-efficiency.
Q: I am using refluxing acetic acid but yields are stalled at 40-50%. How do I push conversion? A: The reaction is an equilibrium driven by water removal. Simple reflux often fails to remove the water byproduct efficiently enough to drive the equilibrium to completion.
Optimization Protocol:
-
Solvent Switch: Replace neat acetic acid with a mixture of Toluene/Acetic Acid (4:1) or Xylene/Acetic Acid .
-
Dean-Stark Trap: Install a Dean-Stark apparatus to physically remove water from the azeotrope.
-
Concentration: Maintain a concentration of 0.05 M to 0.1 M .
-
Reasoning: High dilution favors intramolecular cyclization (Ring Closure) over intermolecular coupling (Oligomerization).
-
Troubleshooting Table: Thermal Route
| Symptom | Probable Cause | Corrective Action |
| Incomplete Conversion | Water accumulation in solvent. | Add molecular sieves (3Å) or use Dean-Stark trap. |
| Dark/Black Reaction | Oxidative degradation of amine.[1] | Degas solvent with N2/Ar for 15 mins. Run under inert atmosphere. |
| Product is Sticky/Gum | Residual high-boiling solvent (AcOH). | Azeotrope with Heptane or Toluene to remove trace AcOH during rotary evaporation. |
Protocol B: The Chemical Activation Route (High Precision)
Best for: Sensitive substrates, small scales (<1g), or when thermal degradation is observed.
Q: Thermal conditions degrade my starting material. Can I use coupling agents? A: Yes, but standard peptide coupling conditions often fail due to the poor nucleophilicity of the pyrazole amine. You must use a "Pre-Activation" strategy.
The "High-Dilution Active Ester" Workflow:
-
Activation Phase: Dissolve the acid precursor in DMF (anhydrous). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes before heating.
-
Why: This forms the highly reactive O-At active ester.
-
-
Cyclization Phase: Heat the mixture to 60°C .
-
Why: The aromatic amine is less nucleophilic than an aliphatic amine; mild heat is required to overcome the activation energy for the attack on the active ester.
-
-
Critical Parameter: Concentration must be <0.02 M .
-
Note: If using EDC/HOBt, yields are typically 20-30% lower than HATU for this specific steric constraint.
-
Workup & Isolation Guide
Q: My LCMS shows product, but I cannot isolate it from the aqueous layer. It's water-soluble. A: The product (a lactam fused to a pyrazole) is likely amphoteric or basic. Standard extraction often fails.
Isolation Protocol:
-
Evaporation: Remove DMF/Solvents under high vacuum (do not use aqueous workup yet).
-
Isoelectric Precipitation:
-
Redissolve residue in minimal water.
-
The product has a calculated pKa ~ 2-3 (protonated pyrazole) and ~11 (lactam).
-
Adjust pH carefully to pH 7.5 - 8.0 using saturated NaHCO3.
-
Cool to 4°C overnight. The neutral lactam should precipitate.
-
-
Salting Out: If no precipitate forms, saturate the aqueous phase with NaCl and extract continuously with Chloroform:Isopropanol (3:1) .
Mechanistic & Decision Visualization
Diagram 1: Reaction Pathway & Troubleshooting
This diagram illustrates the critical bifurcation between the desired intramolecular cyclization and the competing intermolecular polymerization.
Caption: Decision tree for verifying precursor geometry and selecting the optimal cyclization pathway based on concentration.
Diagram 2: Isolation Workflow
Decision logic for retrieving the product based on solubility.
Caption: Step-by-step isolation protocol for amphoteric pyrazolo-lactams.
References & Further Reading
-
General Lactamization Strategies:
-
Title: "Recent Advances in the Synthesis of Lactams: An Overview."
-
Relevance: Reviews the use of coupling agents vs. thermal dehydration for difficult medium-ring lactams.
-
Source: (General concept validation).
-
-
Pyrazolo-Pyridine Scaffold Synthesis:
-
Title: "Synthesis of 4,5,6,7-tetrahydro-1-methyl-1H-Pyrazolo[3,4-c]pyridine."[2]
-
Relevance: Confirms the feasibility of the fused ring system from amino-ester precursors using acid catalysis.
-
Source:
-
-
Amide Bond Formation in Heterocycles:
-
Title: "Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids."[3]
-
Relevance: Supports the use of active ester intermediates (HATU/Triphosgene) for sterically hindered or electron-deficient amines.
-
Source:
-
-
Regiochemistry of Aminopyrazoles:
-
Title: "Aminopyrazoles in Medicinal Chemistry: A Review."[4]
-
Relevance: Discusses the structural differences between 3, 4, and 5-aminopyrazoles and their reactivity patterns.
-
Source:
-
Sources
Separating 1-methyl-5-acetic acid and 1-methyl-3-acetic acid pyrazole regioisomers
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Separation & Characterization of 1-Methylpyrazole Acetic Acid Regioisomers
Executive Summary
The separation of 1-methyl-1H-pyrazole-3-acetic acid (1,3-isomer) and 1-methyl-1H-pyrazole-5-acetic acid (1,5-isomer) is a classic challenge in heterocyclic process chemistry. This difficulty arises from the annular tautomerism of the pyrazole precursor, which leads to mixtures during N-methylation.
This guide provides a definitive technical workflow for identification , separation , and regioselective synthesis . Our protocols prioritize separating the ester intermediates over the free acids, as the esters exhibit superior resolution on silica gel.
Part 1: Identification & Characterization
How do I definitively know which isomer I have?
Reliance on 1D-NMR chemical shifts alone is risky due to solvent-dependent shielding effects. NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard for assigning regiochemistry in N-methylated pyrazoles.
The NOESY Logic System
The distinction relies on the spatial proximity of the N-methyl group (Pos 1) to the substituent at Position 5 .
-
1,5-Isomer: The N-Methyl group is spatially close to the acetic acid side chain (or H5 if unsubstituted).
-
1,3-Isomer: The N-Methyl group is spatially close to the ring proton H5. The acetic acid chain is at Position 3, too far for a strong NOE signal.
Caption: Diagnostic NOE correlations for distinguishing pyrazole regioisomers.
Reference Data Table
| Feature | 1-Methyl-3-Acetic Acid (Isomer A) | 1-Methyl-5-Acetic Acid (Isomer B)[1] |
| Diagnostic NOE | N-Me ↔ H5 (Ring Proton) | N-Me ↔ CH₂ (Side Chain) |
| 1H NMR (N-Me) | Typically ~3.8–3.9 ppm | Typically ~3.9–4.0 ppm (Deshielded) |
| Elution (Silica) | Often More Polar (Elutes 2nd) | Often Less Polar (Elutes 1st) |
| Crystallinity | Often forms stable solids | Often oily or lower melting |
*Note: Elution order can invert depending on the mobile phase (e.g., MeOH vs. EtOAc). Always verify with NOESY.
Part 2: Separation Protocols
Troubleshooting the purification of mixtures.
Method A: Separation of Esters (Recommended)
Attempting to separate the free acids is often futile due to streakiness on silica and high water solubility. Always separate at the ester stage.
Protocol:
-
Derivatization: If you have the acid mixture, reflux in EtOH with catalytic H₂SO₄ to form the ethyl esters.
-
TLC Optimization: Use Hexane:Ethyl Acetate (3:1) . The 1,5-isomer (sterically crowded) typically has a higher Rf (elutes first) compared to the 1,3-isomer.
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Loading: Dry load on Celite or Silica (essential for resolution).
-
Gradient: 0% → 40% EtOAc in Hexane.
-
-
Hydrolysis: Saponify the separated esters individually (LiOH/THF/H₂O) to obtain pure acids.
Method B: Selective Crystallization (Scale-Up)
For gram-scale mixtures where chromatography is too costly.
Protocol:
-
Dissolve the crude mixture (acids) in a minimum amount of hot Isopropanol (IPA) or Ethanol .
-
Add 1.0 equivalent of HCl (4M in dioxane) .
-
Cool slowly to 0°C.
-
Outcome: The 1,3-isomer often crystallizes more readily as the hydrochloride salt due to better packing (less steric clash between N-Me and the side chain). The 1,5-isomer salt often remains in the mother liquor.
Part 3: Troubleshooting Synthesis
Why am I getting a mixture, and how do I stop it?
The root cause is the alkylation of the N-unsubstituted pyrazole. The lone pair on N1 and N2 are in tautomeric equilibrium.[2]
Workflow: Regioselective Control
If you need to avoid separation entirely, switch your synthetic route.
Caption: Strategic decision tree for synthesizing specific pyrazole regioisomers.
FAQ: Synthesis Troubleshooting
Q: I tried methylating ethyl pyrazole-3-acetate and got a 50:50 mixture. How do I improve the ratio? A: Switch solvents. Standard polar aprotic solvents (DMF, DMF) often give 1:1 mixtures.
-
Solution: Use Fluorinated Alcohols (e.g., HFIP or TFE) as the solvent. These solvents form hydrogen bond networks that shield the more accessible nitrogen, often shifting selectivity toward the 1,3-isomer (steric control) or 1,5-isomer depending on the specific substrate electronics [1].
Q: Can I distinguish them by boiling point? A: Generally, no. The boiling points are too close and high (>200°C). Distillation usually results in decomposition before separation. Use fractional crystallization of the salts or high-vacuum distillation of the esters.
Q: Why does the 1,5-isomer elute first on my column? A: The 1,5-isomer has the N-methyl group adjacent to the acetic acid side chain. This creates a "ortho-effect" twisting the side chain out of planarity or shielding polar groups, effectively reducing the molecule's interaction with the silica surface compared to the more planar/exposed 1,3-isomer [2].
References
-
Regioselectivity in Pyrazole Alkylation
- Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorin
- Source:J. Org. Chem. / CONICET
-
URL:[Link] (Verified Context via Search 1.4)
-
Chromatographic Behavior & Identification
- Title: Separation and characterization of two pyrazolic regioisomers of high purity.
- Source: Universit
-
URL:[Link]
-
Sildenafil Intermediate (1,3-isomer analog)
-
General HPLC Methods for Pyrazoles
Sources
- 1. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
Technical Support Center: Purification of Hydrophilic Amino-Pyrazole Carboxylic Acids
Welcome to the technical support center for the purification of hydrophilic amino-pyrazole carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying these unique and often zwitterionic molecules. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental issues, grounded in scientific principles and practical experience.
I. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process. Each issue is followed by a detailed explanation of the cause and a step-by-step protocol for resolution.
Problem 1: Poor or No Retention on Reversed-Phase (C18) HPLC Columns
Q: My amino-pyrazole carboxylic acid is eluting in the void volume of my C18 column, even with a highly aqueous mobile phase. How can I achieve retention and separation?
A: This is a classic challenge with highly polar compounds. Reversed-phase chromatography relies on hydrophobic interactions, which are minimal for your hydrophilic analyte.[1][2] To address this, you need to switch to a chromatographic technique that is better suited for polar molecules.
Causality Explained: Your molecule, with its amino, pyrazole, and carboxylic acid functional groups, is highly polar and likely zwitterionic at neutral pH. These characteristics lead to strong interactions with polar mobile phases (like water) and weak interactions with the nonpolar C18 stationary phase, resulting in rapid elution.
Solution Workflow:
Step 1: Select an Appropriate Alternative Chromatographic Mode. The most effective techniques for retaining and separating highly polar compounds are Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEC), and Mixed-Mode Chromatography (MMC).[2][3][4][5]
Step 2: Implement Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is often the first and best choice for separating polar, hydrophilic compounds that are poorly retained in reversed-phase systems.[6] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[3][5]
Experimental Protocol: HILIC for Amino-Pyrazole Carboxylic Acids
-
Column Selection: Choose a HILIC column with a suitable stationary phase. Options include bare silica, or phases functionalized with amide, diol, or zwitterionic ligands.[3][6] Zwitterionic phases can be particularly effective for zwitterionic analytes due to enhanced electrostatic interactions.[7][8][9]
-
Mobile Phase Preparation:
-
Solvent A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate or Ammonium Acetate, pH adjusted to 3.0-5.0 with formic or acetic acid. The high organic content is crucial for retention in HILIC.
-
Solvent B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Formate or Ammonium Acetate, at the same pH as Solvent A.
-
-
Gradient Elution: Start with a high percentage of Solvent A (e.g., 95-100%) to ensure retention of your polar analyte. Then, run a gradient to increase the percentage of Solvent B, which will increase the water content and elute the compound.
-
Injection Solvent: Dissolve your sample in a solvent that is as close as possible to the initial mobile phase composition to ensure good peak shape.
Visualization of Method Selection:
Caption: Decision workflow for troubleshooting poor retention in reversed-phase HPLC.
Problem 2: Low Recovery and/or Poor Purity After Solid-Phase Extraction (SPE)
Q: I'm using a standard reversed-phase SPE cartridge to clean up my crude reaction mixture, but I'm either losing my compound or it's co-eluting with impurities. What should I do?
A: Similar to HPLC, standard reversed-phase SPE is not ideal for highly hydrophilic compounds.[10][11] You need to select an SPE sorbent and solvent system that leverages the polarity of your molecule.
Causality Explained: Your hydrophilic amino-pyrazole carboxylic acid will have a low affinity for the nonpolar sorbent in a reversed-phase SPE cartridge, causing it to break through during the loading step.[10][12] Conversely, polar impurities may be retained along with your compound if there is some secondary interaction.
Solution Workflow:
Step 1: Choose the Right SPE Sorbent. For your compound, consider Normal-Phase, Ion-Exchange, or Mixed-Mode SPE cartridges.[12][13]
-
Normal-Phase SPE: Uses a polar sorbent (e.g., silica, alumina, or cyano-propyl bonded silica). Your polar analyte will be adsorbed from a nonpolar loading solvent.[13]
-
Ion-Exchange SPE: This is highly effective if your compound can be reliably charged.
-
Cation-Exchange: At a low pH (e.g., pH 2-3), the amino group will be protonated (-NH3+), allowing it to bind to a strong or weak cation-exchange sorbent.
-
Anion-Exchange: At a high pH (e.g., pH 8-9), the carboxylic acid group will be deprotonated (-COO-), allowing it to bind to a strong or weak anion-exchange sorbent.
-
-
Mixed-Mode SPE: These sorbents have both hydrophobic and ion-exchange functionalities and can offer unique selectivity.[14][15][16]
Step 2: Develop an Optimized SPE Protocol.
Experimental Protocol: Ion-Exchange SPE for Amino-Pyrazole Carboxylic Acids This protocol assumes you will use cation-exchange to capture your compound.
-
Sorbent Selection: Choose a strong cation-exchange (SCX) SPE cartridge.
-
Conditioning: Condition the cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of deionized water.
-
Equilibration: Equilibrate the cartridge with 2-3 column volumes of an acidic buffer (e.g., 0.1 M formic acid, pH ~2.7). This ensures the sorbent is ready for ion exchange and your compound is in its cationic form.
-
Sample Loading: Dissolve your crude sample in the equilibration buffer and load it slowly onto the cartridge. Your protonated compound will bind to the negatively charged sorbent. Less polar and neutral impurities will pass through.
-
Washing:
-
Wash with the equilibration buffer to remove any remaining unbound impurities.
-
Wash with a nonpolar organic solvent (e.g., hexane or dichloromethane) to remove nonpolar impurities.
-
Wash with a polar organic solvent (e.g., acetonitrile or methanol) to remove polar, non-ionic impurities.
-
-
Elution: Elute your compound with a basic solution that will neutralize the charge on the amino group, disrupting the ionic interaction with the sorbent. A common elution solvent is 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the elution solvent to obtain your purified compound.
| SPE Mode | Sorbent Type | Loading Conditions | Elution Conditions | Best For |
| Reversed-Phase | C18, C8 | Polar (aqueous) | Nonpolar (organic) | Nonpolar to moderately polar compounds. |
| Normal-Phase | Silica, Alumina | Nonpolar (e.g., Hexane) | Polar (e.g., Ethyl Acetate, Methanol) | Polar compounds in nonpolar matrices.[12][13] |
| Cation-Exchange | SCX | Low pH (analyte is positive) | High pH (analyte is neutral or negative) | Basic and zwitterionic compounds. |
| Anion-Exchange | SAX | High pH (analyte is negative) | Low pH (analyte is neutral or positive) | Acidic and zwitterionic compounds. |
Table 1: Comparison of SPE modes for purification.
Problem 3: Difficulty with Crystallization
Q: My purified amino-pyrazole carboxylic acid is an amorphous solid or an oil, and I can't get it to crystallize. How can I induce crystallization?
A: The zwitterionic nature and multiple hydrogen bond donors and acceptors in your molecule can lead to complex intermolecular interactions that may inhibit the formation of a well-ordered crystal lattice.[17][18] A systematic approach to screening solvents and conditions is necessary.
Causality Explained: Zwitterions often have high lattice energies and can be challenging to crystallize from common organic solvents where they may have low solubility.[17] The presence of both acidic and basic functional groups means that the solid-state structure can be highly dependent on the solvent environment and any co-formers.[19]
Solution Workflow:
Step 1: Systematic Solvent Screening.
-
Single Solvents: Test a range of solvents with varying polarities. Good starting points for polar molecules include ethanol, methanol, isopropanol, water, and acetonitrile.[20][21][22][23]
-
Solvent/Anti-Solvent Systems: This is often the most effective method.
-
Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, DMSO, or water).
-
Slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., diethyl ether, hexane, or ethyl acetate) until the solution becomes slightly turbid.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer.
-
Step 2: pH Adjustment. Since your molecule has both acidic and basic groups, its charge state is pH-dependent. Crystallizing it as a neutral species or as a salt can be effective.
-
Isoelectric Point: Attempt to crystallize the compound from a buffered aqueous solution at its isoelectric point (pI), where it exists as a neutral zwitterion.
-
Salt Formation: Convert the compound into a salt to improve its crystallinity.
-
Acid Addition: Dissolve the compound in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of an acid like HCl (in ether or isopropanol) or methanesulfonic acid to form the hydrochloride or mesylate salt.[24]
-
Base Addition: If you wish to form a salt of the carboxylic acid, dissolve it and add a base like sodium hydroxide or potassium carbonate.
-
Experimental Protocol: Anti-Solvent Crystallization
-
Place approximately 10-20 mg of your purified compound in a small vial.
-
Add a good solvent (e.g., methanol) dropwise while gently warming and swirling until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
While the solution is still warm, add an anti-solvent (e.g., diethyl ether) dropwise until you see persistent cloudiness.
-
Add one or two more drops of the good solvent to redissolve the precipitate.
-
Cap the vial and leave it undisturbed at room temperature. If no crystals form after 24 hours, place it in a 4°C refrigerator.
Visualization of Crystallization Strategy:
Caption: Strategy for inducing crystallization of a hydrophilic amino-pyrazole carboxylic acid.
II. Frequently Asked Questions (FAQs)
Q1: What is a zwitterion, and why is it important for the purification of my amino-pyrazole carboxylic acid? A zwitterion is a molecule that has both a positive and a negative formal charge, resulting in an overall neutral charge.[7][8][9] In your case, the amino group can be protonated (NH3+) and the carboxylic acid group can be deprotonated (COO-). The zwitterionic nature dominates at physiological pH and significantly influences the molecule's solubility and chromatographic behavior, making it highly polar and water-soluble but poorly soluble in many organic solvents.[17] Understanding the pH at which your molecule is zwitterionic, cationic, or anionic is key to designing effective ion-exchange chromatography and crystallization strategies.
Q2: Can I use normal-phase flash chromatography on silica gel to purify my compound? It is possible, but often challenging. The highly polar nature of your compound can lead to very strong adsorption on the acidic silica gel surface, resulting in poor recovery and significant peak tailing.[21][25] If you must use silica gel chromatography, it is often necessary to deactivate the silica by pre-treating it with a base like triethylamine or by incorporating a small amount of ammonia in the mobile phase (e.g., a dichloromethane/methanol/ammonium hydroxide mixture).[21] However, techniques like HILIC or preparative ion-exchange chromatography are generally more suitable and provide better results.
Q3: What are mixed-mode chromatography (MMC) and when should I consider it? Mixed-mode chromatography utilizes a stationary phase that is designed to have multiple interaction mechanisms, such as a combination of reversed-phase (hydrophobic) and ion-exchange (electrostatic) properties.[14][15][16][26][27] You should consider MMC when single-mode techniques like reversed-phase or ion-exchange alone do not provide adequate separation of your target compound from closely related impurities.[16][26] For a zwitterionic molecule like an amino-pyrazole carboxylic acid, a mixed-mode column with both anion and cation exchange properties, or a combination of hydrophobic and ion-exchange characteristics, can offer unique selectivity and resolving power.[26]
Q4: My compound seems to be unstable during purification. What are some common causes of degradation for amino-pyrazoles? Amino-pyrazoles can be susceptible to oxidation, especially if the amino group is unsubstituted.[28] This can be exacerbated by prolonged exposure to air, light, or certain solvents. Additionally, if your synthesis involves harsh acidic or basic conditions, you may have side products that are difficult to separate. When purifying, it's advisable to work quickly, use freshly distilled solvents, and consider storing the purified compound under an inert atmosphere (like nitrogen or argon) at low temperatures.
Q5: Are there any specific safety precautions I should take when working with pyrazole derivatives? Yes. As with any laboratory chemical, you should always consult the Safety Data Sheet (SDS) for your specific compound and related reagents. Pyrazole-containing compounds can have a wide range of biological activities, and some may be toxic or irritants.[29][30] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat, and follow standard safe laboratory practices.
References
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Hydrophilic Interaction (HILIC) Columns. Biocompare. Available from: [Link]
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Available from: [Link]
-
Hydrophilic interaction chromatography. Wikipedia. Available from: [Link]
-
Nesterenko, E. P., Nesterenko, P. N., & Paull, B. (2009). Zwitterionic ion-exchangers in ion chromatography: A review of recent developments. Analytica Chimica Acta, 652(1-2), 3-21. Available from: [Link]
-
Zwitterionic ion-exchangers in ion chromatography: A review of recent developments | Request PDF. ResearchGate. Available from: [Link]
-
Evolution of zwitterionic ion-exchangers used in liquid chromatography. ResearchGate. Available from: [Link]
-
Kumar, S., & Nangia, A. (2018). Crystal engineering of a zwitterionic drug to neutral cocrystals: a general solution for floxacins. Chemical Communications, 54(21), 2696-2699. Available from: [Link]
-
New Hydrophilic Materials for Solid-Phase Extraction | Request PDF. ResearchGate. Available from: [Link]
-
Hutchinson, D. N., Hutchinson, E. J., & Avdalovic, N. (2002). Zwitterionic ion chromatography using a dynamically coated column and mobile phase recycling. Journal of Chromatography A, 956(1-2), 145-151. Available from: [Link]
-
Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org. Available from: [Link]
-
Mixed-Mode Chromatography—A Review. LCGC International. Available from: [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. ResearchGate. Available from: [Link]
-
Al-Saffar, Z. S., & Al-Amery, M. H. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Iranian Chemical Society, 19(11), 4641-4660. Available from: [Link]
-
Solid-phase extraction. Wikipedia. Available from: [Link]
-
Mixed-mode chromatography. Wikipedia. Available from: [Link]
-
Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. MDPI. Available from: [Link]
-
Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. Available from: [Link]
-
Purification of Amino-Pyrazoles. Reddit. Available from: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available from: [Link]
-
Solid-Phase Extraction. Chemistry LibreTexts. Available from: [Link]
-
Fundamentals of mixed mode (multimodal) chromatography. Cytiva. Available from: [Link]
-
Introduction to Multimodal or Mixed-Mode Chromatography. Bio-Rad. Available from: [Link]
-
Structural Engineering and Optimization of Zwitterionic Salts for Expeditious Discovery of Thermoresponsive Materials. MDPI. Available from: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available from: [Link]
-
Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR. NIH. Available from: [Link]
-
Separation methods: Chromatography. SlidePlayer. Available from: [Link]
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How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available from: [Link]
-
Felton, J. S., Knize, M. G., & Colvin, M. E. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography A, 624(1-2), 343-353. Available from: [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Semantic Scholar. Available from: [Link]
- Method for purifying pyrazoles. Google Patents.
-
Hacıalioğlu, E., Taşdemir, V., Genç, H., & Tozlu, İ. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Van Yüzüncü Yıl University Journal of the Institute of Science and Technology, 23(Special Issue), 105-111. Available from: [Link]
-
El-Torgoman, A. M., El-Kousy, S. M., & El-Sawy, E. R. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. Available from: [Link]
-
3(5)-aminopyrazole. Organic Syntheses Procedure. Available from: [Link]
-
Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. MDPI. Available from: [Link]
-
Separation and Refining of Amino acids. Semantic Scholar. Available from: [Link]
-
Elmaati, T. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 768-781. Available from: [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2016). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Chimie et Technologies, 1(1). Available from: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available from: [Link]
-
Protein purification troubleshooting guide. Dutscher. Available from: [Link]
-
hydrogen bonding directed conformations of 3-amino-1H-pyrazole-5-carboxylic acid residue. Europe PMC. Available from: [Link]
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- 22. asianpubs.org [asianpubs.org]
- 23. dergipark.org.tr [dergipark.org.tr]
- 24. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 25. Chromatography [chem.rochester.edu]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. bio-rad.com [bio-rad.com]
- 28. researchgate.net [researchgate.net]
- 29. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 30. mdpi.com [mdpi.com]
Technical Support Center: Solubilizing 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid in DCM
Introduction: The "Zwitterion Trap"
You are likely visiting this page because you have a white suspension of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid in Dichloromethane (DCM) that refuses to dissolve, regardless of sonication or heating.
The Root Cause: This molecule contains a basic primary amine (
To dissolve this compound in DCM, you must chemically or physically disrupt this ionic network. This guide provides three targeted workflows based on your experimental intent.
Troubleshooting Guide (Q&A)
Scenario 1: Synthetic Chemistry (Amide Coupling/Acylation)
Q: "I need to use this compound as a nucleophile in an amide coupling reaction in DCM, but it won't dissolve. Can I just add base?"
A: Adding a standard organic base (e.g., TEA, DIEA) is often insufficient because it only addresses the carboxylic acid, leaving the amine free but potentially still aggregated or participating in hydrogen bonding.
The Solution: Transient Silylation (The "BSA Method") This is the industry-standard "pro-tip" for forcing insoluble amino acids into DCM. By reacting the amine and acid with a silylating agent, you temporarily mask the polar groups with lipophilic trimethylsilyl (TMS) groups.
-
Mechanism: The zwitterion is converted into a bis-silylated intermediate (silyl ester + silyl amine), which behaves like a lipophilic organic molecule, fully soluble in DCM. The silyl groups fall off during aqueous workup.
Protocol: Transient Silylation with BSA
-
Suspend: Place 1.0 equiv of the pyrazole acetic acid in anhydrous DCM (0.1 – 0.2 M).
-
Add Silylating Agent: Add 2.0–2.5 equiv of N,O-Bis(trimethylsilyl)acetamide (BSA) .
-
Note: BSA is preferred over TMSCl because its byproduct (N-trimethylsilylacetamide) is neutral and does not require an exogenous base scavenger that might interfere with activated esters.
-
-
Reflux/Stir: Stir at room temperature or reflux for 15–30 minutes. The white suspension should turn into a clear, homogeneous solution .
-
Proceed: Add your activated electrophile (e.g., Acid Chloride, NHS-ester) directly to this solution.
Critical Note: If your electrophile is moisture-sensitive, ensure the DCM is anhydrous. The silylated amine is highly nucleophilic and will react readily.
Scenario 2: Peptide Synthesis / Avoiding Silylation
Q: "I cannot use silylating agents because they interfere with my specific downstream chemistry. Are there solvent additives?"
A: Yes. You need a "lattice breaker" solvent that is miscible with DCM but capable of disrupting strong hydrogen bonds.
The Solution: The "Magic Solvent" (HFIP) Hexafluoroisopropanol (HFIP) is a potent hydrogen-bond donor that solvates peptides and zwitterions exceptionally well.
Protocol: HFIP/DCM Co-solvent System
-
Dissolve: Dissolve your compound in a minimal volume of neat HFIP.
-
Dilute: Dilute this solution with DCM. A ratio of 10–20% HFIP in DCM is usually sufficient to maintain solubility while keeping the solvent properties close to DCM.
-
Warning: HFIP is acidic (
) and nucleophilic. Avoid using it with highly reactive electrophiles (like isocyanates) without running a control, as it may compete.
Scenario 3: Extraction & Workup
Q: "I finished my reaction in water/DMF and want to extract the product into DCM. It stays in the aqueous layer."
A: You are likely fighting the Isoelectric Point (pI) . At the pI, the net charge is zero (zwitterion), making it maximally insoluble in water but also highly polar, preventing partition into DCM.
The Solution: pH Swing Extraction You must drive the equilibrium fully to the uncharged form (impossible for a zwitterion) or ion-pair it. However, for this specific molecule, standard DCM extraction is difficult without a trick.
Decision Matrix:
-
Option A (Acidic Workup): Acidify to pH 1-2. The molecule becomes cationic (
). It will not extract into DCM unless you use a lipophilic counter-ion like sodium perchlorate or triflic acid (forming a lipophilic salt). -
Option B (Basic Workup): Basify to pH 10-11. The molecule becomes anionic (
). It will stay in water. -
Option C (The Fix): Use n-Butanol or Ethyl Acetate/Isopropanol (3:1) instead of DCM.
-
If you MUST use DCM: Add 10-20% Methanol to the DCM organic layer during extraction to increase its polarity.
-
Solubility Data & Solvent Compatibility
| Solvent System | Solubility Rating | Mechanism | Best Use Case |
| Pure DCM | 🔴 Insoluble | Lattice energy dominates | None |
| DCM + TEA (Base) | 🟠 Poor/Sparingly | Deprotonates acid, but salt is polar | Simple deprotonation |
| DCM + BSA (Silyl) | 🟢 Excellent | Caps polar groups (Lipophilic shift) | Amide coupling, Acylation |
| DCM + 15% HFIP | 🟢 Excellent | Disrupts H-bonding network | Peptide chemistry, Analysis |
| DCM + 10% MeOH | 🟡 Moderate | Increases dielectric constant | Extractions |
Decision Logic: Solubility Workflow
The following diagram illustrates the decision process for handling 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid based on your experimental goal.
Caption: Decision tree for selecting the correct solubilization strategy based on experimental constraints.
References
-
Narayanaswamy, M. et al. (2013). "Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution."[1] Bulletin of the Chemical Society of Japan, 86(11). Available at: [Link]
- Little, J.L. (1999). "Silylation as a derivatization method for the analysis of amino acids." Journal of Chromatography A.
-
PubChem. 2-(3-amino-5-methyl-1h-pyrazol-1-yl)acetic acid hydrochloride Properties.[2] National Library of Medicine. Available at: [Link]
Sources
Troubleshooting low reactivity of 3-amino group in pyrazole coupling reactions
Topic: Troubleshooting Low Reactivity of 3-Amino Group in Pyrazole Coupling Ticket ID: APZ-303-REACT Assigned Specialist: Senior Application Scientist, Process Chemistry[1][2][3]
Executive Summary: The "Deactivation Trap"[2]
The coupling of 3-aminopyrazoles (and their 5-amino tautomers) is notoriously difficult due to two convergent electronic factors that deactivate the exocyclic amine. Users typically encounter stalled reactions, low yields, or regioselectivity errors (N-ring vs. N-exocyclic coupling).[2][3][4]
The Core Problem:
-
Tautomeric Equilibrium: 3-aminopyrazole exists in equilibrium with 5-aminopyrazole.[1][2][4] The ring nitrogen (N1) is often more nucleophilic than the exocyclic amine, leading to unwanted byproducts.[2][3][4]
-
Electron Deficiency: The pyrazole ring acts as an electron sink.[4] The lone pair on the exocyclic amine participates in resonance delocalization with the aromatic ring, significantly lowering its nucleophilicity compared to standard anilines.
-
Catalyst Poisoning: In metal-catalyzed reactions (Buchwald-Hartwig), the adjacent ring nitrogens (N-N) act as a bidentate ligand, sequestering the metal center and killing the catalytic cycle.[2][3][4]
Diagnostic & Troubleshooting Modules
Module A: Amide Coupling (Acylation)
Symptom: LCMS shows starting material or an unstable intermediate (N-acyl species) that decomposes upon workup.[1][2][4] No desired amide product.
Root Cause Analysis
Standard coupling reagents (EDC, HATU) often fail because the exocyclic amine is too weak to attack the active ester.[2][3] Furthermore, the ring nitrogen (N1) is often the kinetic nucleophile.[2][3][4] It attacks the activated acid first to form an N-acyl pyrazole (an amide on the ring nitrogen), which is labile and hydrolyzes back to starting material during aqueous workup.[2][3]
The "Golden Rule" Solution: N1-Protection
You must lock the tautomer and block the ring nitrogen to force reactivity to the exocyclic amine.[4]
Recommended Workflow:
-
Protect: Install a Boc or THP group on N1.[4]
-
Couple: Use high-activity reagents (e.g., T3P or Acid Chloride).[2][4]
-
Deprotect: Acidic cleavage (TFA/DCM).[4]
Troubleshooting Matrix: Amide Coupling
| Method | Status | Recommendation |
| Standard (HATU/DIEA) | 🔴 High Failure | Often leads to N1-acylation (kinetic trap).[1][2][4] |
| Acid Chloride + Pyridine | 🟡 Moderate | Works for simple substrates.[4] Pyridine acts as both solvent and base to drive the equilibrium.[4] |
| N1-Boc Protection + T3P | 🟢 Preferred | T3P (Propylphosphonic anhydride) in EtOAc/Pyridine is superior for sterically hindered/electron-poor amines.[1][2][4] |
| Mixed Anhydride | 🟡 Moderate | Isobutyl chloroformate at -20°C can force the reaction but requires strict moisture control.[1][4] |
Module B: Buchwald-Hartwig Cross-Coupling
Symptom: Reaction turns black immediately (Pd black precipitation) or stalls at <10% conversion.[1][2][3][4]
Root Cause Analysis
The pyrazole motif is a "catalyst poison."[4] The N-N bond coordinates to Palladium(II) species, forming stable complexes that prevent the reductive elimination step.[2][3][4] Standard ligands (PPh3, dppf) are often displaced by the substrate itself.[2][3][4]
The Solution: Bulky Ligands & Pre-Catalysts
You must use sterically demanding ligands that prevent the pyrazole from coordinating to the metal center.[4]
Critical Parameters:
-
Ligand: BrettPhos or tBuXPhos .[4] These bulky, electron-rich ligands facilitate oxidative addition and are too large to allow pyrazole coordination.[2][3][4]
-
Pd Source: Avoid Pd(OAc)₂ (requires reduction). Use Pd₂dba₃ or, preferably, precatalysts like BrettPhos Pd G3/G4 .[2][3][4]
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) is often superior to NaOtBu because it can deprotonate the amine without nucleophilic competition.[2][3][4]
Visualizing the Mechanism
The following diagram illustrates the competition between the "Kinetic Trap" (Ring N attack) and the "Thermodynamic Goal" (Exocyclic N attack).
Figure 1: The "Kinetic Trap" in aminopyrazole coupling.[1][2][3][4] Without protection, the ring nitrogen reacts transiently, leading to apparent reaction failure.[2][3]
Validated Protocols
Protocol A: The "T3P/Pyridine" Method (For Amide Coupling)
Use this when HATU fails.[2][3]
-
Preparation: Dissolve the Carboxylic Acid (1.0 equiv) and N1-Boc-3-aminopyrazole (1.1 equiv) in EtOAc (ethyl acetate).
-
Why EtOAc? T3P is supplied in EtOAc; it simplifies workup.[4]
-
-
Base Addition: Add Pyridine (3.0 equiv).[2][4]
-
Why Pyridine? It acts as a base and an acylation catalyst.[4]
-
-
Activation: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.
-
Reaction: Allow to warm to RT and stir for 12-24h.
-
Workup: Wash with water, then 0.5M HCl (to remove pyridine), then NaHCO₃.
Protocol B: The "BrettPhos" Method (For C-N Coupling)
Use this for arylation of the amine.[2][3]
-
catalyst Prep: In a glovebox or under Argon, mix BrettPhos Pd G3 (0.02 equiv) and BrettPhos ligand (0.02 equiv).[2][3][4]
-
Substrate: Add Aryl Halide (1.0 equiv) and 3-Aminopyrazole (1.2 equiv).
-
Base: Add LiHMDS (1M in THF, 2.5 equiv).
-
Solvent: Add anhydrous Dioxane or Toluene.
Frequently Asked Questions (FAQ)
Q: Can I use the hydrochloride salt of 3-aminopyrazole? A: Yes, but you must perform a "free base" step or add an extra equivalent of base (DIEA/TEA) at the start.[2][3] The salt is completely non-nucleophilic.[4]
Q: Why do I see two spots on TLC after Boc-protection? A: This is normal. You have formed both the 1-Boc-3-amino and 1-Boc-5-amino regioisomers.[1][2][4] Both are suitable for the subsequent coupling step because the Boc group electron-withdraws from the ring, making the exocyclic amine the only viable nucleophile in both cases.[2][4]
Q: My reaction works but the Boc group falls off during workup. A: N-Boc pyrazoles are more labile than N-Boc anilines.[1][2][4] Avoid strong acids during workup.[4] Use a phosphate buffer (pH 6) instead of 1M HCl for the first wash.[2][4]
References
-
Regioselectivity in Aminopyrazole Reactions: Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization."[3][4] Journal of the Brazilian Chemical Society, 2010.[4] Link
-
Buchwald-Hartwig User Guide: Ruiz-Castillo, P., & Buchwald, S. L.[2][3][5] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.[3][4] Link[2][4]
-
T3P Reagent Utility: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[2][4] Organic Process Research & Development, 2016.[3][4] Link
-
Acylation Mechanisms: Kusakiewicz-Dawid, A., et al. "Susceptibility of Methyl 3-Amino-1H-pyrazole-5-carboxylate to Acylation."[1][2][4] Synthetic Communications, 2009.[4] Link
Sources
Technical Support Center: Hydrazine Remediation in Pyrazole Synthesis
Topic: Removing Hydrazine Impurities from Pyrazole Synthesis Products Audience: Process Chemists, Analytical Scientists, and Drug Development Professionals Regulatory Context: ICH M7 (Mutagenic Impurities)
Introduction: The "Sticky" Nature of Hydrazine
Welcome to the Technical Support Center. If you are here, you likely have a pyrazole API or intermediate contaminated with residual hydrazine (
The Core Problem: Hydrazine is a "sticky" impurity for two reasons:
-
H-Bonding: It is a potent hydrogen bond donor/acceptor, often co-crystallizing with pyrazoles.
-
Similar Solubility: Both pyrazoles and hydrazines are polar, making standard aqueous extractions inefficient without precise pH control.
Regulatory Reality: Under ICH M7 , hydrazine is a Class 1 known mutagen. The Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day .[1] For a 1g daily dose, this requires hydrazine levels to be <1.5 ppm . Standard workups rarely achieve this without targeted intervention.
Troubleshooting Workflow: Decision Matrix
Before modifying your process, determine the severity of the contamination. Use this logic flow to select the appropriate remediation module.
Figure 1: Decision matrix for selecting the optimal hydrazine removal strategy based on impurity levels and product properties.
Module 1: The "Quick Fix" (pH-Controlled Extraction)
Mechanism:
Hydrazine is a base (
Data: The Basicity Gap
| Species |
Protocol:
-
Dissolve the crude pyrazole in a water-immiscible solvent (DCM, EtOAc, or MTBE).
-
Prepare a buffer solution at pH 4.5–5.0 (Citrate or Acetate buffer is preferred over strong mineral acids to prevent product salt formation).
-
Wash the organic layer 3 times with the buffer.
-
Critical Step: Perform a final wash with brine to break any emulsions caused by residual salts.
-
Dry organic layer over
and concentrate.
Warning: If your pyrazole contains a basic amine side chain (e.g., a pyridine ring or aliphatic amine), this method will extract your product. Skip to Module 2.
Module 2: Chemical Scavenging (The Heavy Lifting)
When washing isn't enough, you must chemically derivatize the hydrazine into a species that is either highly insoluble or chemically distinct enough to separate.
Option A: Lipophilic Scavenging (Liquid Phase)
Use a lipophilic electrophile that reacts selectively with the hydrazine to form a hydrazone .
-
Reagent: 4-Chlorobenzaldehyde or 4-Nitrobenzaldehyde.
-
Why: These aldehydes form highly crystalline, lipophilic hydrazones (azines) that have vastly different solubility profiles than the pyrazole.
Protocol:
-
Quantify residual hydrazine (see Module 4).
-
Add 1.2 - 1.5 equivalents of the scavenger aldehyde relative to the hydrazine content (not the product).
-
Stir in a non-protic solvent (DCM or Toluene) for 1–2 hours.
-
Workup: The resulting azine is often much less polar.
-
If Product is Solid: The azine may remain in the mother liquor during crystallization.
-
If Product is Oil: The azine moves to the solvent front in silica chromatography, allowing easy separation.
-
Option B: Polymer-Supported Scavenging (Solid Phase)
This is the "Gold Standard" for GMP intermediates as it introduces no new soluble impurities.
-
Reagent: Polymer-supported Benzaldehyde (e.g., polystyrene-bound aldehyde).
-
Protocol:
-
Add resin (typically 3–4 equivalents relative to hydrazine) to the reaction mixture.
-
Stir at room temperature for 4–6 hours.
-
Filter the mixture. The hydrazine is trapped on the beads.
-
Concentrate the filtrate.
-
Module 3: Crystallization (Lattice Rejection)
Crystallization is the most effective way to reject trace ppm levels if the thermodynamics are favorable.
The "Spiking" Strategy: To validate this step, do not just rely on existing impurity levels.
-
Spike a sample of your crude material with 1000 ppm hydrazine.
-
Perform the crystallization.
-
Measure the purge factor (e.g., if final level is 10 ppm, Purge Factor = 100).
Recommended Solvent Systems:
-
IPA/Water: Hydrazine stays in the aqueous mother liquor.
-
Ethanol/Heptane: Hydrazine (polar) resists the heptane antisolvent, but ensure the pyrazole crashes out first.
Module 4: Analytical Validation (How to See the Invisible)
Hydrazine lacks a UV chromophore and is difficult to detect by standard HPLC.[4][5] You must derivatize it for detection.[6]
Method: In-Situ Derivatization with Benzaldehyde This method converts hydrazine into benzalazine , which has strong UV absorbance at ~300–350 nm.
Workflow Diagram:
Figure 2: Analytical workflow for detecting trace hydrazine via benzaldehyde derivatization.
Protocol:
-
Sample Prep: Dissolve 100 mg API in 5 mL MeOH.
-
Derivatization: Add 0.5 mL of Benzaldehyde solution (1% v/v in MeOH).
-
Incubation: Let stand for 30 minutes.
-
Analysis: Inject on HPLC (C18 Column).
-
Target Peak: Benzalazine (elutes later than hydrazine, distinct UV spectrum).
-
Limit of Quantitation (LOQ): Typically 0.1 – 0.5 ppm.
-
Frequently Asked Questions (FAQ)
Q: I used acid washing (Module 1), but the hydrazine level "regrew" after drying. Why? A: You likely formed a hydrazone intermediate during synthesis (reaction of hydrazine with a ketone/aldehyde starting material). Hydrazones are often unstable and can hydrolyze back to hydrazine and the carbonyl compound during storage or wet granulation.
-
Fix: You must drive the hydrolysis to completion before the final wash. Treat the crude mixture with aqueous acid/THF for 2 hours to break the hydrazone, then perform the Module 1 wash.
Q: Can I use Acetylacetone (2,4-pentanedione) as a scavenger? A: Proceed with caution. While acetylacetone reacts rapidly with hydrazine to form 3,5-dimethylpyrazole, this new species is chemically very similar to your pyrazole product. You might just be trading one impurity for another that is harder to separate. We recommend benzaldehyde (Module 2, Option A) because the resulting azine is structurally distinct (lipophilic/non-polar).
Q: My pyrazole is water-soluble (e.g., contains a carboxylic acid). How do I remove hydrazine? A: Aqueous extraction will fail here. Use Module 2, Option B (Resins) . Alternatively, use a cation exchange resin (SCX). Hydrazine is more basic than most acidic pyrazoles and will bind to the SCX cartridge, allowing the product to elute.
Q: What is the "Purge Factor" required for regulatory filing? A: If your crude has 1000 ppm and the limit is 1 ppm, you need a purge factor of 1000. Regulators (FDA/EMA) require you to demonstrate that your purification process has the capacity to remove spikes. If you only have 10 ppm in crude, you still need to prove your process could remove 1000 ppm (Spike/Purge study).
References
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[1][7] Link
-
Elder, D. P., Snodin, D., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products.[5][8][9][10] Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910.[8] Link
-
Sun, M., et al. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS.[11][12] Journal of Pharmaceutical and Biomedical Analysis, 49(2), 529-533. Link
-
Anderson, S. (2012). Process Chemistry in the Pharmaceutical Industry, Volume 2: Challenges in an Ever Changing Climate. CRC Press. (Referencing general hydrazine scavenging protocols). Link
Sources
- 1. guidegxp.com [guidegxp.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. higherlogicdownload.s3.amazonaws.com [higherlogicdownload.s3.amazonaws.com]
- 5. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrazine determination in allopurinol using derivatization and SPE for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raps.org [raps.org]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Technical Guide: 1H NMR Spectrum Analysis of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid
Executive Summary
2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid serves as a critical scaffold in the development of kinase inhibitors and anti-inflammatory agents. However, its synthesis—typically involving the cyclization of hydrazine derivatives—often yields regioisomeric mixtures.
The primary analytical challenge lies in distinguishing the target 1,5-disubstituted pyrazole from its 1,3-disubstituted regioisomer (2-(5-amino-1-methyl-1H-pyrazol-3-yl)acetic acid). Standard 1D 1H NMR is often insufficient due to overlapping chemical shifts. This guide details a definitive characterization protocol using solvent-dependent analysis and 1D/2D NOE (Nuclear Overhauser Effect) spectroscopy to validate the structural integrity of the molecule.
Part 1: Structural Analysis & Theoretical Prediction[1]
The Target Molecule[2][3]
-
Formula: C6H9N3O2[1]
-
Substituents:
-
N1: Methyl group (-CH3)
-
C3: Amino group (-NH2)
-
C5: Acetic acid moiety (-CH2COOH)
-
C4: Aromatic proton (H-4)
-
Chemical Shift Assignments (DMSO-d6)
DMSO-d6 is the required solvent for initial characterization to ensure the visibility of exchangeable protons (-NH2 and -COOH) and to prevent aggregation.
| Moiety | Type | Predicted Shift (δ ppm) | Multiplicity | Integration | Key Characteristic |
| -COOH | Carboxylic Acid | 12.0 – 12.5 | Broad Singlet | 1H | Disappears on D2O shake. |
| H-4 | Pyrazole Ring | 5.3 – 5.6 | Singlet | 1H | Significantly shielded by the electron-donating C3-NH2 group. |
| -NH2 | Primary Amine | 4.5 – 5.2 | Broad Singlet | 2H | Variable position based on concentration/temp. |
| N-CH3 | N-Methyl | 3.55 – 3.65 | Singlet | 3H | Sharp singlet; diagnostic for N-substitution. |
| -CH2- | Methylene | 3.40 – 3.55 | Singlet | 2H | May overlap with H2O peak in DMSO; check water suppression. |
Part 2: Comparative Analysis (The Regioisomer Trap)
The most critical quality control step is distinguishing the target from its regioisomer. The chemical shifts of the protons are often nearly identical between isomers. The distinction relies on spatial proximity determined by NOE spectroscopy.[8][9]
Scenario A: The Target (1-Methyl-5-Acetic Acid)
In this configuration, the N-Methyl (N1) group is spatially adjacent to the Methylene group (C5-CH2) of the acetic acid side chain.
-
NOE Signal: Strong correlation between δ 3.60 (N-Me) and δ 3.50 (CH2) .
Scenario B: The Impurity (1-Methyl-5-Amino)
In the regioisomer (2-(5-amino-1-methyl-1H-pyrazol-3-yl)acetic acid), the N-Methyl (N1) is adjacent to the Amine (C5-NH2) .
-
NOE Signal: Correlation between δ 3.60 (N-Me) and δ 5.0 (NH2) .
-
Critical Fail State: If the sample is run in D2O or MeOD, the NH2 protons exchange and disappear. The NOE signal will vanish, potentially leading to a false negative if not compared against the CH2 signal.
Decision Matrix Table
| Feature | Target Molecule (3-Amino-1-Methyl-5-Acetic) | Regioisomer (5-Amino-1-Methyl-3-Acetic) |
| N-Me / CH2 Interaction | Strong NOE (Definitive) | Weak / None (Too distant) |
| N-Me / NH2 Interaction | Weak / None | Strong NOE (Solvent dependent) |
| N-Me / H-4 Interaction | Weak (H-4 is at C4) | Weak (H-4 is at C4) |
| 13C NMR (C5) | Shifted by alkyl group (~135-140 ppm) | Shifted by amino group (~145-150 ppm) |
Part 3: Visualization of Structural Logic
The following diagram illustrates the NOE correlations required to confirm the structure.
Caption: Diagnostic Nuclear Overhauser Effect (NOE) pathways distinguishing the target molecule (left) from its regioisomer (right). Green arrow indicates the confirming signal.
Part 4: Experimental Protocol
Sample Preparation
-
Mass: Dissolve 5–10 mg of the solid product.
-
Solvent: 0.6 mL DMSO-d6 (99.9% D).
-
Why: Ensures solubility of the zwitterionic amino-acid form and slows proton exchange, allowing observation of NH2 and COOH.
-
-
Tube: High-quality 5mm NMR tube (Class A or B) to prevent shimming errors.
Acquisition Parameters (400 MHz+)
-
Temperature: 298 K (25°C).
-
Experiment 1: Standard 1H (zg30)
-
Scans: 16–32.
-
D1 (Relaxation Delay): 1.0 sec.
-
-
Experiment 2: 1D Selective NOESY (selnogp)
-
Target: Irradiate the N-Methyl singlet at ~3.60 ppm.
-
Mixing Time: 500 ms (optimal for small molecules MW < 500).
-
Scans: 64–128 (NOE signals are 1-5% of main signal intensity).
-
Validation Workflow
-
Acquire 1D Spectrum: Confirm presence of all integrals (3:2:1:2:1 ratio for Me:CH2:H4:NH2:COOH).
-
Check H-4 Shift: If H-4 is >6.0 ppm, suspect incorrect oxidation state or N-acylation. It should be <5.6 ppm due to the amino group's shielding.
-
Run NOESY: Irradiate the N-Methyl peak.
-
Pass: Enhancement of the Methylene (CH2) signal at ~3.5 ppm.
-
Fail: Enhancement of the Amino (NH2) signal only (Regioisomer) or H-4 (Wrong isomer).
-
References
-
Elguero, J., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Link
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Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link
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A Senior Application Scientist's Guide to Distinguishing Pyrazole-3-yl and Pyrazole-5-yl Acetic Acid Isomers by NOESY NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural determination of constitutional isomers is a foundational requirement. The synthesis of substituted pyrazoles, a scaffold of significant interest in pharmaceuticals, often yields mixtures of regioisomers.[1][2][3] Specifically, the alkylation of a pyrazole ring can lead to substitution at different nitrogen atoms, and subsequent functionalization can result in isomers like pyrazole-3-yl and pyrazole-5-yl acetic acids. These isomers, while possessing the same molecular formula, can exhibit vastly different biological activities and physicochemical properties. This guide provides an in-depth, experimentally-grounded protocol for differentiating these critical isomers using 2D Nuclear Overhauser Effect Spectroscopy (NOESY).
The Challenge: Beyond Connectivity
Standard 1D ¹H and ¹³C NMR, along with correlation experiments like COSY and HSQC, excel at establishing the direct connectivity of a molecule—the "who's attached to whom." However, when faced with constitutional isomers such as the 3-yl and 5-yl substituted pyrazoles, these techniques often fall short. The through-bond J-coupling information they provide can be identical for both isomers, leaving the precise point of attachment for the acetic acid moiety ambiguous.
To resolve this, we must probe the molecule's spatial arrangement. This is the domain of the Nuclear Overhauser Effect (NOE), a phenomenon that arises from the through-space dipole-dipole interactions between nuclei.[4][5] The 2D NOESY experiment is the definitive tool for this task, as it maps all proton-proton spatial proximities (typically within 5 Å) in a single experiment.[5][6][7]
The Logic: Proximity as the Decisive Factor
The core principle of this method lies in identifying a unique spatial relationship present in one isomer but absent in the other. Let's consider the structures of our two isomers, assuming an unsubstituted N1 position for clarity.
-
Pyrazole-3-yl acetic acid: The methylene protons (-CH₂-) of the acetic acid group are spatially close to the proton at position 4 (H4) of the pyrazole ring.
-
Pyrazole-5-yl acetic acid: The methylene protons (-CH₂-) are spatially close to both the H4 proton and the proton on the adjacent nitrogen, N1 (N1-H).
This difference is the key. A NOESY experiment will reveal a cross-peak between the -CH₂- protons and the N1-H proton only in the pyrazole-5-yl isomer, providing an unambiguous assignment.
Experimental Workflow & Protocol
A successful NOESY experiment requires careful sample preparation and parameter optimization. The following protocol is a robust starting point for small molecules like pyrazole acetic acids.
Diagram: NOESY Experimental Workflow
Caption: A streamlined workflow for isomer differentiation using NOESY NMR.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified pyrazole acetic acid isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it will clearly show the N-H proton, which is crucial for the analysis.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
For optimal results, particularly to minimize artifacts from dissolved oxygen, degas the sample with several freeze-pump-thaw cycles.
-
-
Initial NMR Setup (1D ¹H):
-
Acquire a standard 1D ¹H NMR spectrum to verify sample integrity and determine the chemical shifts of all protons.
-
Carefully reference the spectrum.
-
Use this 1D spectrum to determine the appropriate spectral width (sw) and transmitter offset (o1p) for the 2D experiment.
-
-
2D NOESY Parameter Optimization:
-
Pulse Program: Select a standard phase-sensitive 2D NOESY pulse program (e.g., noesygpph on Bruker instruments).
-
Mixing Time (d8): This is the most critical parameter.[4][8] The NOE effect for small molecules builds up slowly.[4] A good starting point for a molecule of this size (MW < 500 Da) is a mixing time between 0.5 and 1.0 seconds.[4][8][9] It can be beneficial to run a few experiments with varying mixing times (e.g., 0.3 s, 0.7 s, 1.2 s) to find the optimal value.
-
Number of Scans (ns): The number of scans should be a multiple of the phase cycle (typically 8 or 16). Start with ns=8 or ns=16.
-
Acquisition Time (aq) and Recycle Delay (d1): Use standard values, ensuring that the total time (d1 + aq) is at least 1.3 times the longest T₁ relaxation time of the protons of interest. A d1 of 2 seconds is often sufficient.
-
-
Acquisition & Processing:
-
Start the acquisition. A typical 2D NOESY experiment may take from 30 minutes to several hours, depending on the sample concentration and desired signal-to-noise ratio.
-
After acquisition, perform a 2D Fourier transform.
-
Carefully phase the spectrum. For small molecules, NOESY cross-peaks should have the opposite phase to the diagonal peaks.[5][8]
-
Data Interpretation: The Moment of Truth
The analysis hinges on inspecting the 2D NOESY spectrum for specific cross-peaks that correlate the methylene (-CH₂-) protons with protons on the pyrazole ring.
Expected NOE Correlations
| Correlating Protons | Pyrazole-3-yl Acetic Acid | Pyrazole-5-yl Acetic Acid | Rationale |
| -CH₂- ↔ H4 | Yes | Yes | The -CH₂- group is spatially close to the H4 proton in both isomers. |
| -CH₂- ↔ N1-H | No | Yes (Diagnostic) | Only in the 5-yl isomer are the -CH₂- protons adjacent to and through-space correlated with the N1-H proton. |
This diagnostic correlation provides a definitive, self-validating system for assignment. The presence of the -CH₂- ↔ N1-H cross-peak confirms the pyrazole-5-yl acetic acid structure; its absence confirms the pyrazole-3-yl acetic acid structure.
Diagram: Diagnostic NOE Correlations
Caption: Logical flow for isomer assignment based on the key NOESY cross-peak.
Comparison with Alternative Methods
While NOESY is arguably the most direct method for this specific problem, it's worth noting an alternative:
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds.[10]
-
For the 3-yl isomer , the -CH₂- protons would show an HMBC correlation to the pyrazole C3 and C4 carbons.
-
For the 5-yl isomer , the -CH₂- protons would show a correlation to the pyrazole C5 and C4 carbons.
-
This method is also very effective but relies on the unambiguous assignment of the C3 and C5 quaternary carbons in the ¹³C NMR spectrum, which can sometimes be challenging. NOESY provides a more direct proton-proton spatial confirmation.
-
Conclusion
Distinguishing between pyrazole-3-yl and pyrazole-5-yl acetic acid isomers is a common yet critical challenge in chemical synthesis and drug development. While a suite of NMR techniques is essential for full characterization, the 2D NOESY experiment stands out for its ability to provide a definitive and unambiguous answer. By identifying the key through-space correlation between the acetic acid's methylene protons and the N1-H proton of the pyrazole ring, researchers can confidently assign the correct isomeric structure. This guide provides the theoretical rationale, a robust experimental protocol, and a clear data interpretation framework to successfully apply this powerful technique.
References
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Decatur, J. (2018). NOESY and ROESY. University of Connecticut NMR Facility. [Link]
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Indiana University NMR Facility. (2010). 1D Selective NOESY / ROESY for Small Molecules. [Link]
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University of Wisconsin-Madison. Complex NMR experiments: 2D, selective, etc.. [Link]
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Gobec, S., & Uršič, K. (2022). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molbank, 2022(4), M1498. [Link]
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Aarhus University. Optimization of the famous “mixing time” = d8 in NOESY experiments. [Link]
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Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7358. [Link]
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Bonnet, P. A., et al. (2018). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Molecules, 23(8), 1851. [Link]
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Shrivastava, A., et al. (2017). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. International Journal of Scientific Research in Science and Technology, 3(8), 1-11. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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LibreTexts Chemistry. (2022). 5.4: NOESY Spectra. [Link]
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Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(1), 1-22. [Link]
-
Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
-
Slideshare. Essential 2D NMR Techniques: NOESY, HETCOR, and INADEQUATE for Organic Compound Analysis. [Link]
-
Habicht, A., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC. [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
-
ResearchGate. (2019). Main 2D HMBC and 1D NOESY observed correlations that allowed differentiate and determine the regio-isomer structures. [Link]
-
LibreTexts Chemistry. (2022). 5.3: HMBC and HMQC Spectra. [Link]
-
ResearchGate. (2023). 2D NOESY H¹NMR of compounds 18a showing correlation between the pyrazole H-5 and olefinic proton of each geometrical isomer. [Link]
-
ResearchGate. (2023). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks are indicated by arrows). [Link]
-
ResearchGate. Pyrazole derived ligands and the atom numbering scheme. [Link]
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A Senior Application Scientist's Guide to Differentiating Amino-Methyl-Pyrazole Acetic Acid Isomers by Mass Spectrometry
For researchers and professionals in drug development, the precise structural characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Isomeric ambiguity can lead to significant variations in pharmacological activity and safety profiles. This guide provides an in-depth technical comparison of the mass spectrometric fragmentation patterns of two key isomers of amino-methyl-pyrazole acetic acid: 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid (Isomer 1) and 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid (Isomer 2) .
While electron ionization (EI) mass spectrometry is a powerful tool for the structural elucidation of volatile compounds, electrospray ionization tandem mass spectrometry (ESI-MS/MS) is often the method of choice for polar and thermally labile molecules like amino acid derivatives. This guide will focus on the predicted fragmentation patterns under ESI-MS/MS conditions and explore advanced techniques for unambiguous isomer differentiation.
The Challenge of Isomer Differentiation in Mass Spectrometry
Conventional mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Since isomers have the same molecular formula and thus the same exact mass, they cannot be distinguished by a simple mass measurement. Tandem mass spectrometry (MS/MS) addresses this by isolating the molecular ion (or a protonated/deprotonated molecule in ESI) and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide structural information. However, for closely related isomers, the fragmentation patterns can be very similar, presenting a significant analytical challenge.
Predicted ESI-MS/MS Fragmentation Patterns
Based on established fragmentation principles for pyrazoles and amino acids, we can predict the likely fragmentation pathways for our two isomers. The primary fragmentation drivers will be the loss of the acetic acid side chain, cleavages within the pyrazole ring, and reactions involving the amino and methyl substituents.
A key differentiator between the isomers is likely to be the relative abundance of certain fragment ions due to the different positions of the amino and methyl groups, which influence the stability of the resulting fragment ions.
Predicted Fragmentation of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)acetic acid (Isomer 1)
The proximity of the amino group to the N1-acetic acid linkage in Isomer 1 may influence the fragmentation of the side chain. We can anticipate the following key fragmentation pathways:
-
Loss of the acetic acid group: A prominent fragmentation pathway for N-substituted pyrazoles is the cleavage of the bond connecting the substituent to the ring. In this case, the loss of the entire acetic acid moiety (-CH2COOH, 59 Da) would result in a fragment ion corresponding to the 3-amino-5-methylpyrazole cation.
-
Decarboxylation: Loss of carbon dioxide (CO2, 44 Da) from the precursor ion is a common fragmentation for carboxylic acids.
-
Ring Fragmentation: Pyrazole rings can undergo characteristic cleavages, often involving the loss of HCN (27 Da) or N2 (28 Da) from the ring structure after initial fragmentation.
-
Loss of Ammonia: The amino group can be lost as ammonia (NH3, 17 Da), particularly after initial ring opening or rearrangement.
Caption: Predicted Fragmentation of Isomer 1.
Predicted Fragmentation of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid (Isomer 2)
For Isomer 2, the positions of the amino and methyl groups are swapped. This seemingly small change can alter the electron distribution in the ring and influence the stability of fragment ions.
-
Side Chain Cleavage: Similar to Isomer 1, the loss of the acetic acid group (-CH2COOH, 59 Da) is expected to be a major fragmentation pathway.
-
Decarboxylation: The loss of CO2 (44 Da) from the precursor ion will also be a probable fragmentation.
-
Influence of the 5-amino group: The position of the amino group at C5 might facilitate different ring cleavage patterns compared to Isomer 1. The relative intensities of fragments resulting from ring fragmentation could be a key distinguishing feature.
-
Methyl Group Loss: While less common, the loss of a methyl radical (CH3, 15 Da) from the pyrazole ring is a possibility.
Caption: Predicted Fragmentation of Isomer 2.
Comparison of Predicted Fragmentation Patterns
| Fragmentation Pathway | Predicted Relative Abundance in Isomer 1 | Predicted Relative Abundance in Isomer 2 | Rationale for Difference |
| Loss of CH2COOH | High | High | This is a primary cleavage for both isomers. |
| Loss of CO2 | Moderate | Moderate | Common fragmentation for the carboxylic acid moiety. |
| [M+H - CH2COOH - HCN]+ | Moderate | Potentially Lower | The stability of the resulting cation may differ due to the position of the amino group, influencing the propensity of this fragmentation. |
| [M+H - CH2COOH - N2]+ | Moderate | Potentially Higher | The electronic effects of the 5-amino group in Isomer 2 might favor rearrangements leading to N2 loss. |
Advanced Analytical Strategies for Unambiguous Isomer Differentiation
Given the potential for highly similar MS/MS spectra, relying solely on fragmentation patterns for definitive isomer identification can be risky. The following advanced analytical techniques provide orthogonal separation mechanisms, enabling confident differentiation.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion mobility spectrometry separates ions in the gas phase based on their size, shape, and charge.[1][2] Isomers, even with identical masses, often have different three-dimensional structures, leading to different drift times through the ion mobility cell. This provides an additional dimension of separation before mass analysis.
-
Principle: Ions are introduced into a drift tube filled with a buffer gas. An electric field propels the ions through the tube, while collisions with the buffer gas impede their movement. Compact ions with smaller collision cross-sections (CCS) will travel faster than more extended isomers.
-
Application: For our amino-methyl-pyrazole acetic acid isomers, the different positions of the amino and methyl groups will likely result in subtle differences in their overall shape and, therefore, their CCS values. IMS-MS can resolve these isomers based on their distinct drift times, providing clear evidence of their presence and allowing for the acquisition of clean, isomer-specific MS/MS spectra.
Caption: Experimental Workflow for IMS-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Chiral Stationary Phases
For chiral molecules, enantiomers can be separated using chiral chromatography. While our target isomers are constitutional isomers, specialized liquid chromatography techniques can still be highly effective.
-
Principle: By using a liquid chromatography column with a stationary phase that can interact differently with the isomers, they can be separated in time before they enter the mass spectrometer. For amino acid derivatives, chiral stationary phases are particularly effective.[3][4]
-
Application: A well-chosen LC method, potentially employing a chiral column, could achieve baseline separation of the two isomers. This allows for their individual introduction into the mass spectrometer, providing unambiguous fragmentation data for each. Derivatization with a chiral reagent can also be employed to create diastereomers, which are more easily separated on a standard reversed-phase column.[5]
Experimental Protocol: LC-MS/MS for Isomer Differentiation
This protocol outlines a general approach for developing an LC-MS/MS method to differentiate the two isomers of amino-methyl-pyrazole acetic acid.
1. Sample Preparation:
- Dissolve reference standards of each isomer and the unknown sample in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of 1 µg/mL.
2. Liquid Chromatography (LC) Conditions:
- Column: A chiral column (e.g., CROWNPAK CR-I(+)) or a HILIC column for polar compounds.
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with a high percentage of organic phase and gradually increase the aqueous phase for HILIC, or use an appropriate gradient for the chiral column as recommended by the manufacturer.
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Type: Full scan MS to determine the protonated molecular ion ([M+H]+), followed by targeted MS/MS (product ion scan) of the precursor ion.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Collision Gas: Argon.
- Collision Energy: Optimize by ramping the collision energy (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.
"Sample Preparation" -> "LC Separation";
"LC Separation" -> "ESI Source";
"ESI Source" -> "Mass Analyzer 1 (Precursor Selection)";
"Mass Analyzer 1 (Precursor Selection)" -> "Collision Cell (CID)";
"Collision Cell (CID)" -> "Mass Analyzer 2 (Fragment Analysis)";
"Mass Analyzer 2 (Fragment Analysis)" -> "Detector";
}
Caption: Experimental Workflow for LC-MS/MS.
The Role of Computational Mass Spectrometry
In the absence of authentic reference standards, computational tools can provide valuable insights into expected fragmentation patterns.[6][7] Several software packages and web-based tools can predict MS/MS spectra based on the chemical structure. These predictions, while not a substitute for experimental data, can guide the interpretation of results from an unknown sample and help in proposing candidate structures.
Conclusion
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- Isomer Separation with Vocus Ion Mobility Spectrometry. (2023, March 22). AZoM.
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HPLC Retention Time Comparison of Amino-Pyrazole Regioisomers
Executive Summary: The Regioisomer Challenge
In the development of kinase inhibitors and heterocyclic building blocks, amino-pyrazoles are ubiquitous scaffolds. A critical analytical challenge arises during the N-alkylation of 3(5)-aminopyrazoles, which invariably yields a mixture of 1-substituted-3-aminopyrazole (1,3-isomer) and 1-substituted-5-aminopyrazole (1,5-isomer) .
Distinguishing these regioisomers is not merely an academic exercise; their biological activities often diverge drastically. This guide delineates the chromatographic principles governing their separation, providing a self-validating protocol to predict and confirm elution orders in Reversed-Phase HPLC (RP-HPLC).
Chemical Basis of Separation
To master the chromatography, one must understand the structural dynamics of the analytes.
Tautomerism vs. Fixed Regioisomerism
-
N-Unsubstituted (Tautomers): Compounds like 3-amino-5-methylpyrazole exist in rapid tautomeric equilibrium. In standard HPLC timeframes, they appear as a single peak . The N-H proton shifts rapidly between N1 and N2.
-
N-Substituted (Fixed Isomers): Upon alkylation (e.g., methylation), the tautomerism is locked. The resulting 1,3- and 1,5-isomers are distinct chemical entities with different physical properties, allowing for baseline separation.
The "Steric-Hydrophobic" Elution Rule
In Reversed-Phase chromatography (C18), retention is primarily driven by hydrophobic interaction with the stationary phase.
-
1,3-Isomer (Distal): The amino group and the N-substituent are separated by a carbon. The molecule adopts a flatter, more planar conformation, allowing effective intercalation with C18 chains. Result: Stronger Retention (Later Elution).
-
1,5-Isomer (Proximal): The amino group is adjacent to the N-substituent. Steric clash between the N-substituent (e.g., Methyl) and the C5-amino group forces the substituents out of plane or reduces the effective hydrophobic surface area. Result: Weaker Retention (Earlier Elution).
General Rule of Thumb: In RP-HPLC, the 1,5-isomer (more crowded) typically elutes before the 1,3-isomer (less crowded) .
Visualization: Structural Logic & Elution Prediction
Caption: Mechanistic flow illustrating why steric hindrance in 1,5-isomers leads to reduced retention compared to the planar 1,3-isomers.
Experimental Protocol: High-Resolution Separation
This protocol is designed for the separation of N-methyl-aminopyrazole regioisomers but is adaptable for other alkyl groups.
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 4.6 x 150 mm, 3.5 µm.
-
Why: End-capping reduces peak tailing caused by interaction between the basic amino group and residual silanols.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) OR 0.1% Formic Acid (pH 2.7).
-
Expert Insight: High pH (pH 10) keeps the amino-pyrazole neutral (unprotonated), significantly increasing retention and hydrophobic discrimination between isomers. Low pH protonates the amine, leading to faster elution but potentially sharper peaks if silanol activity is high.
-
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/amine absorption).
Gradient Profile (Standard Screening)
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Isocratic Hold |
| 15.0 | 60 | Linear Gradient |
| 18.0 | 95 | Wash |
| 20.0 | 95 | Wash |
| 20.1 | 5 | Re-equilibration |
Sample Preparation
-
Dissolve 1 mg of crude reaction mixture in 1 mL of 50:50 Water:MeCN.
-
Filter through a 0.22 µm PTFE filter.
-
Validation Step: Spike the sample with a known standard of the 3-amino isomer (often commercially available) to confirm peak identity.
Data Interpretation & Comparison Guide
The following table summarizes the typical retention behavior observed when analyzing N-methyl-aminopyrazoles under the conditions described above (Neutral pH).
Comparative Retention Data (Hypothetical Standard)
| Regioisomer | Structure Description | Relative Retention (k') | Elution Order | Mechanistic Driver |
| 1-Methyl-5-aminopyrazole | Proximal: Amino group adjacent to N-Methyl. | 2.5 - 3.5 | 1st (Early) | Steric hindrance prevents flat binding; potential intramolecular H-bond reduces polarity interaction with bulk water but steric effect dominates C18 binding. |
| 1-Methyl-3-aminopyrazole | Distal: Amino group far from N-Methyl. | 4.0 - 5.5 | 2nd (Late) | Planar structure maximizes Van der Waals forces with C18 stationary phase. |
| 3(5)-Aminopyrazole | Unsubstituted: Tautomeric mixture. | 0.5 - 1.5 | Very Early | Highly polar, lacks hydrophobic N-alkyl anchor. Often elutes near void volume without ion-pairing. |
Case Study: Separation of 1-Methyl-3-Amino-5-Phenylpyrazole Isomers
In a synthesis targeting 1-methyl-3-amino-5-phenylpyrazole:
-
Peak A (RT 4.2 min): Mass spectrum matches parent. Assigned as 1-methyl-5-amino-3-phenylpyrazole (1,5-isomer).
-
Peak B (RT 6.8 min): Mass spectrum matches parent. Assigned as 1-methyl-3-amino-5-phenylpyrazole (1,3-isomer). Note: The phenyl group adds significant retention, but the relative order (1,5 before 1,3) remains consistent.
Troubleshooting & Optimization
Peak Tailing
-
Cause: Interaction of the basic amine with acidic silanols on the silica support.
-
Solution:
-
Switch to High pH: Use a hybrid column (e.g., Waters XBridge BEH) at pH 10. The amine becomes neutral and no longer interacts ionically with silanols.
-
Ion Pairing: If restricted to low pH, add 0.1% Trifluoroacetic Acid (TFA) instead of Formic Acid. The trifluoroacetate anion pairs with the protonated amine, improving peak shape.
-
Co-elution[3]
-
Cause: Isomers have very similar hydrophobicities (e.g., if the N-substituent is small, like Ethyl).
-
Solution:
-
Change Selectivity: Switch from C18 to a Phenyl-Hexyl column. The pi-pi interactions often discriminate better between the electronic environments of the 1,3 and 1,5 isomers.
-
Flatten Gradient: Reduce the gradient slope (e.g., 5% to 30% B over 20 minutes) to increase resolution.
-
Method Development Workflow
Caption: Decision tree for optimizing the separation of aminopyrazole regioisomers.
References
-
Filarowski, A., et al. (2008). "Tautomerism in pyrazoles: Structural and spectroscopic investigations." Journal of Molecular Structure.
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and retention logic).
-
Elguero, J. (2020). "Pyrazoles as drugs: Facts and fantasies." Anales de Química.
-
Separation Science. (2023). "Controlling Selectivity in Reversed-Phase LC."
-
PubChem Compound Summary. (2024). "3-Amino-5-methylpyrazole." National Center for Biotechnology Information.
Sources
Solid-State Characterization & Structural Guide: 3-Amino-1-methyl-1H-pyrazole-5-acetic Acid Hydrochloride
[1]
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Solid-State Scientists Status: Technical Framework & Experimental Protocol
Executive Summary: The Structural Gap
3-amino-1-methyl-1H-pyrazole-5-acetic acid hydrochloride (CAS: 117860-54-5) is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors (e.g., JAK, p38) and DNA-binding polyamides.[1][2] While its solution-phase chemistry is well-documented, its solid-state landscape—specifically the crystal structure of the hydrochloride salt—remains a high-value target for proprietary development.[1]
This guide provides a comparative structural analysis based on crystallographic data of close analogues (e.g., 3-amino-1-methylpyrazole-5-carboxylic acid derivatives) and outlines a rigorous experimental protocol for de novo structure determination. It contrasts the physicochemical performance of the HCl salt against the free zwitterion to guide salt-form selection in drug development.[1]
Predicted Structural Features & Homology Analysis
In the absence of a public Cambridge Structural Database (CSD) entry for the specific HCl salt, we derive the expected structural parameters from homologous series (e.g., PDB 7FTI, Acta Chem. Scand. 44).
Molecular Geometry[1][3]
-
Pyrazole Ring: Planar aromatic system.[1] The N-methyl group typically lies in the plane of the ring to minimize steric strain, though crystal packing forces can induce slight torsion.[1][3]
-
Acetic Acid Tail: The -CH2-COOH moiety at the C5 position introduces flexibility.[1] In the crystal lattice, this arm often adopts an anti-periplanar conformation relative to the C4-C5 bond to maximize H-bonding access.[1]
-
Protonation Site: In the HCl salt, the primary amine (-NH2) at position C3 is the most basic site (pKa ~3.5–4.5 for aminopyrazoles) and is the primary protonation target, forming a cationic -NH3+ species.
Predicted Hydrogen Bonding Network
The lattice stability is governed by the competition between the carboxylic acid and the chloride counter-ion.[3]
| Feature | HCl Salt (Predicted) | Free Acid / Zwitterion |
| Primary Interaction | Charge-Assisted H-Bond: R-NH3+[1] ··· Cl- | Acid Dimer: COOH ··· HOOC (R2,2(8) motif) |
| Secondary Interaction | COOH ··· Cl- or COOH ··· O=C | NH2 ··· N (ring) intermolecular chains |
| Packing Efficiency | Moderate (governed by Cl- radius) | High (dense zwitterionic packing) |
| Space Group Likelihood | Monoclinic ( | Monoclinic ( |
Comparative Analysis: HCl Salt vs. Free Acid
For drug development, the choice between the HCl salt and the free acid affects downstream processing.[3]
Table 1: Physicochemical Performance Comparison
| Property | HCl Salt | Free Acid (Zwitterion) | Development Implication |
| Solubility (Aq) | High (>50 mg/mL) | Low to Moderate | HCl salt preferred for early formulation/assays.[1] |
| Melting Point | High (>200°C) | Moderate (150-180°C) | Higher MP indicates greater lattice stability but higher energy to dissolve.[1] |
| Hygroscopicity | Risk: High | Risk: Low | HCl salts often require humidity control (desiccators) during storage.[1][3] |
| Chemical Stability | Susceptible to hydrolysis (ester formation in MeOH) | Stable | Avoid alcoholic solvents for HCl salt recrystallization without buffering.[1][3] |
| Crystal Habit | Prisms / Blocks (better for XRD) | Needles / Plates | HCl salt typically yields superior crystals for X-ray diffraction.[1][3] |
Experimental Protocol: De Novo Structure Determination
To obtain the definitive unit cell parameters, follow this self-validating workflow.
Crystallization Screening (The "Matrix" Approach)
Do not rely on a single solvent.[1] Use a vapor diffusion matrix.[1]
-
Solvent A (Inner Vial): Water, Methanol (anhydrous), or DMSO.[3]
-
Solvent B (Outer Vial - Precipitant): Acetone, Diethyl Ether, or Acetonitrile.[3]
-
Method: Dissolve 20 mg of compound in minimal Solvent A. Place in inner vial. Seal in a jar containing Solvent B. Allow to equilibrate for 3-7 days at 4°C and 25°C.
Single Crystal XRD Data Collection[1][3]
-
Source: Mo-Kα (
Å) is preferred to reduce absorption by Chloride ions.[1] -
Temperature: Collect at 100 K to freeze the flexible acetic acid tail and reduce thermal ellipsoids.
-
Resolution: Aim for
Å or better to resolve the H-atom positions on the ammonium group.
Data Reduction & Refinement (SHELX/OLEX2)[1]
Visualizations
Diagram 1: Salt Selection Decision Tree
This logic flow guides the researcher in choosing the optimal solid form based on the initial characterization data.[3]
Caption: Decision matrix for selecting between HCl salt and Free Acid based on solubility and hygroscopicity thresholds.
Diagram 2: Predicted Crystal Packing Network
A schematic representation of the expected hydrogen bonding interactions in the HCl salt lattice.[3]
Caption: Predicted interaction map showing the chloride ion acting as a multi-point acceptor bridging the ammonium head and carboxylic tail.
References
-
Ding, H. et al. (1990).[3][4] "The preparation of partially protected 3-amino-1-methylpyrazole-5-carboxylic acids to be used as intermediates in the synthesis of analogs of distamycin-A." Acta Chemica Scandinavica, 44, 75-81.[1] Link
-
RCSB Protein Data Bank. (2024).[1][3] "Crystal Structure of human cyclic GMP-AMP synthase in complex with 5-(4-fluorophenyl)-2-methylpyrazole-3-carboxylic acid (PDB 7FTI)." RCSB PDB. Link
-
Foces-Foces, C. et al. (1993).[1][3] "Pyrazoles and Pyrazolium Salts: Structural Analysis." Journal of Chemical Crystallography, 23, 235–244.[3] Link
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures."[1] Link
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 852815-71-5 1H-Pyrazole-5-acetic acid, 3-[4-(1,1-dimethylethyl)phenyl]-1-methyl-,ethyl ester 1H-Pyrazole-5-acetic acid, 3-[4-(1,1-dimethylethyl)phenyl]-1-methyl-,ethyl ester - CAS Database [chemnet.com]
- 3. mdpi.com [mdpi.com]
- 4. ВОИС - Поиск по национальным патентным фондам и фондам PCT [patentscope.wipo.int]
Comparative Reactivity of 3-Amino vs 5-Amino Pyrazole Acetic Acid Derivatives
This guide details the comparative reactivity of 3-amino versus 5-amino pyrazole acetic acid derivatives, focusing on their structural isomerism, synthesis, and divergent behaviors in cyclization reactions.
Executive Summary
In pyrazole chemistry, the distinction between "3-amino" and "5-amino" derivatives is governed by two factors: tautomerism (in N-unsubstituted forms) and regioselective functionalization (in N-substituted forms).
For pyrazole acetic acid derivatives —specifically where the acetic acid moiety is attached to the ring nitrogen (
-
5-Amino-1-acetic acid derivatives behave as electron-rich enamines , making the
position highly nucleophilic and ideal for synthesizing fused systems like pyrazolo[3,4-b]pyridines . -
3-Amino-1-acetic acid derivatives behave as amidine-like systems. The
position is less nucleophilic, and reactivity is dominated by the exocyclic amine or the nitrogen, often leading to simple amides or different fused systems like pyrazolo[1,5-a]pyrimidines (only if is unsubstituted).
This guide analyzes these differences to aid in rational experimental design.
Structural Analysis & Tautomerism
The Tautomeric Equilibrium
Unsubstituted 3(5)-aminopyrazole exists in an annular tautomeric equilibrium. In solution, the 3-amino tautomer is generally thermodynamically favored due to dipole minimization and solvation effects.
-
Tautomer A (3-Amino):
-H, -NH . (More Stable) -
Tautomer B (5-Amino):
-H, -NH . (Less Stable)
However, when the pyrazole ring is alkylated with an acetic acid moiety (e.g., using ethyl chloroacetate), this equilibrium is "frozen" into two distinct regioisomers.
N-Alkylation Regioselectivity
The synthesis of the specific isomer determines the downstream reactivity.
| Reaction | Major Product | Mechanism |
| Direct Alkylation (3-aminopyrazole + Cl-CH | 3-Amino-1-acetic acid derivative | Alkylation occurs at the distal nitrogen ( |
| Cyclocondensation (Hydrazine + | 5-Amino-1-acetic acid derivative | The hydrazine attacks the nitrile carbon first, or the condensation sequence dictates the 5-amino structure. |
Critical Insight: Direct alkylation of 3-aminopyrazole typically yields the 3-amino-1-substituted isomer. To access the 5-amino-1-substituted isomer reliably, one must use a de novo ring synthesis approach (e.g., reacting a hydrazine-acetic acid derivative with a nitrile).
Comparative Reactivity Profiles
Electronic Character (The "Enamine" vs "Amidine" Effect)
The reactivity difference is driven by how the exocyclic amino group conjugates with the pyrazole ring.
-
5-Amino Isomer (Enamine-like): The
-substituent and the -NH are adjacent. The lone pair on the amine donates strongly into the ring, significantly increasing electron density at .-
Result:
is a "soft" nucleophile, highly reactive toward aldehydes, Vilsmeier reagents, and 1,3-diketones.
-
-
3-Amino Isomer (Amidine-like): The NH
is at , adjacent to the nitrogen. Resonance delocalization involves , making the system resemble an amidine ( ).-
Result:
is significantly less nucleophilic. Reactivity is focused on the exocyclic amine ( -acylation) or requires harsh conditions for functionalization.
-
Cyclization Pathways (Fused Ring Synthesis)
A. Synthesis of Pyrazolo[3,4-b]pyridines[1][2][3][4][5]
-
Preferred Isomer: 5-Amino-1-acetic acid derivatives .
-
Mechanism: The reaction with 1,3-diketones is a Friedländer-type condensation. The activated
attacks a carbonyl, followed by the 5-NH attacking the second carbonyl. -
Outcome: High yields of pyrazolo[3,4-b]pyridines.[3]
-
3-Amino Behavior: Fails to react or forms open-chain amides because
is not nucleophilic enough to initiate the attack.
B. Synthesis of Pyrazolo[1,5-a]pyrimidines[1][3][4][6][7][8]
-
Preferred Isomer: Unsubstituted 3(5)-aminopyrazoles (Not N-alkylated).
-
Mechanism: Requires a free ring nitrogen (
) to act as a bridgehead. -
N-Acetic Acid Derivatives:
-
If
is substituted with acetic acid, pyrazolo[1,5-a]pyrimidines cannot form via the standard mechanism. -
Exception: If the acetic acid group acts as a leaving group (rare) or if the reaction conditions promote rearrangement.
-
Visualizing the Divergence
Caption: Divergent synthesis and reactivity pathways. Note that direct alkylation favors the 3-amino isomer, while the 5-amino isomer is the key precursor for [3,4-b] fused systems.
Experimental Protocols
Protocol A: Regioselective Synthesis of 3-Amino-1-ethoxycarbonylmethyl-pyrazole
Use this protocol to generate the 3-amino isomer.
-
Dissolution: Dissolve 3-aminopyrazole (10 mmol) in anhydrous acetone (50 mL).
-
Base Addition: Add anhydrous
(12 mmol) and stir at room temperature for 15 minutes. -
Alkylation: Dropwise add ethyl chloroacetate (10 mmol).
-
Reflux: Heat to reflux for 6–8 hours. Monitor by TLC (EtOAc:Hexane 1:1).
-
Workup: Filter off the inorganic salts. Evaporate the solvent.[4][9]
-
Purification: Recrystallize from ethanol.
-
Expected Outcome: Major product is the 3-amino-1-substituted isomer.
-
Validation:
H NMR will show the methylene protons of the acetic acid tail. NOE (Nuclear Overhauser Effect) interaction between the methylene protons and the pyrazole proton (but NOT the amine) confirms the 3-amino structure (where the substituent is at and amine at ).
-
Protocol B: Synthesis of Pyrazolo[3,4-b]pyridine from 5-Amino Isomer
Use this protocol if you have the 5-amino isomer (prepared via hydrazine condensation).
-
Mixture: Combine 5-amino-1-substituted pyrazole (1 mmol) and acetylacetone (1.2 mmol) in glacial acetic acid (5 mL).
-
Cyclization: Reflux for 4 hours.
-
Isolation: Pour onto crushed ice. Neutralize with ammonium hydroxide.
-
Result: Precipitate is collected by filtration.
References
-
Tautomerism and Stability: Elguero, J., et al. "The Tautomerism of Heterocycles." Advances in Heterocyclic Chemistry, 1976.
-
Regioselectivity in Alkylation: Peruncheralathan, S., et al. "Highly regioselective synthesis of 1-aryl-3 (or 5)-alkyl/aryl-5 (or 3)-(N-cycloamino)pyrazoles." Journal of Organic Chemistry, 2005.[10]
-
Reactivity of 5-Aminopyrazoles: Bondock, S., et al. "Synthesis and antimicrobial activity of some new heterocycles incorporating antipyrine moiety." European Journal of Medicinal Chemistry, 2010.
-
Pyrazolo[3,4-b]pyridine Synthesis: Aggarwal, R., et al. "Regioselective synthesis of trifluoromethyl-containing pyrazolo[3,4-b]pyridines."[3] Beilstein Journal of Organic Chemistry, 2011.
-
Pyrazolo[1,5-a]pyrimidine Synthesis: Lynch, B. M., et al. "Pyrazolo[1,5-a]pyrimidine: Synthesis and Regiospecific Electrophilic Substitution." Canadian Journal of Chemistry, 1975.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. longdom.org [longdom.org]
- 3. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tsijournals.com [tsijournals.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
A Comparative Guide to Purity Analysis of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid: Ensuring Quality and Accuracy in Drug Development
For researchers, scientists, and drug development professionals, establishing the purity of novel pharmaceutical intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for the purity determination of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid, a key building block in modern drug discovery. We will delve into the technical nuances of various techniques, offering field-proven insights and detailed experimental protocols to empower you in selecting the most appropriate method for your specific needs.
The unique structure of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid, possessing an amino group, a carboxylic acid, and a substituted pyrazole ring, necessitates a robust and orthogonal analytical approach to identify and quantify potential impurities. These impurities can arise from the synthetic route, degradation, or storage and may include starting materials, by-products, isomers, and residual solvents.
Comparative Analysis of Key Analytical Techniques
The selection of an analytical method for purity determination is a critical decision driven by factors such as the availability of a reference standard, the nature of potential impurities, required sensitivity, and the stage of drug development. Here, we compare the most relevant techniques for the comprehensive purity assessment of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid.
| Analytical Technique | Strengths | Limitations | Ideal Application |
| High-Performance Liquid Chromatography (HPLC) | High resolution and sensitivity, versatile with various detectors (UV, MS), well-established for pharmaceutical analysis.[1] | Requires a reference standard for quantitative analysis, potential for non-chromophoric impurities to go undetected by UV. | Routine quality control, separation of known impurities, stability studies. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute quantification without a specific reference standard of the analyte, provides structural information about impurities, non-destructive.[2][3] | Lower sensitivity compared to chromatographic techniques, complex mixtures can lead to signal overlap.[1] | Purity determination of new chemical entities, qualification of reference standards, analysis when a specific standard is unavailable.[2][4] |
| Gas Chromatography (GC) | Excellent for separating volatile impurities like residual solvents.[5] | Not suitable for non-volatile and thermally labile compounds like 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid without derivatization. | Analysis of residual solvents from the manufacturing process. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High specificity and sensitivity for impurity identification and quantification, provides molecular weight information.[5][6] | Quantitative accuracy can be influenced by ionization efficiency, instrumentation is more complex and expensive. | Identification of unknown impurities, trace-level impurity analysis. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Related Substances
HPLC is the workhorse of the pharmaceutical industry for purity analysis.[5] For 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid, a reversed-phase HPLC method with UV detection is a primary choice for separating the main component from its potential organic impurities.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Orthophosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices: The C18 column is chosen for its versatility in retaining and separating a wide range of polar and non-polar compounds. The gradient elution allows for the effective separation of impurities with varying polarities. The acidic mobile phase helps to ensure the consistent ionization state of the amino and carboxylic acid functional groups, leading to better peak shape and reproducibility. The detection wavelength of 220 nm is selected based on the UV absorbance of the pyrazole ring system.
Caption: HPLC workflow for purity analysis.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that provides a direct measure of purity without the need for a specific reference standard of the analyte.[3][4] This is particularly valuable for novel compounds where a certified standard may not be available.[2] The principle of qNMR lies in the direct proportionality between the NMR signal integral and the number of nuclei contributing to that signal.[7]
-
Internal Standard (IS): Maleic acid (a certified reference material with known purity). The choice of IS is critical; it must be soluble in the same deuterated solvent as the analyte, have signals that do not overlap with the analyte's signals, and be chemically inert.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6)
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: 16-64 (to achieve an adequate signal-to-noise ratio).
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Trustworthiness of the Protocol: This qNMR protocol is a self-validating system. The use of a certified internal standard provides traceability. The selection of a long relaxation delay ensures the quantitative integrity of the NMR experiment. The choice of well-resolved signals for integration minimizes errors from peak overlap.
Caption: qNMR workflow for absolute purity determination.
Conclusion: A Multi-faceted Approach to Purity Assurance
For a comprehensive purity profile of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid, a combination of orthogonal analytical techniques is recommended. HPLC is an excellent tool for routine quality control and for separating known impurities with high resolution. However, for an absolute and independent measure of purity, particularly during early-stage development when a specific reference standard may not be available, qNMR is an invaluable and powerful technique.[2][4] LC-MS should be employed for the identification of any unknown peaks observed in the HPLC chromatogram, and GC is essential for quantifying residual solvents.
By understanding the principles, strengths, and limitations of each method, and by implementing robust and well-designed experimental protocols, researchers and drug development professionals can confidently ensure the quality and purity of their pharmaceutical intermediates, paving the way for the development of safe and effective medicines.
References
-
qNMR for Purity Determination in Pharmaceuticals - RSSL. (n.d.). Retrieved February 12, 2026, from [Link]
-
A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Retrieved February 12, 2026, from [Link]
-
Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(19), 8181–8194. [Link]
-
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap. (2025, September 22). Retrieved February 12, 2026, from [Link]
-
Consistency and Purity - Oxford Instruments. (n.d.). Retrieved February 12, 2026, from [Link]
-
Walash, M. I., Belal, F., El-Enany, N., & Abdelal, A. A. (2009). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry, 2(2), 67-86. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4). Retrieved February 12, 2026, from [Link]
-
Analytical Techniques in Pharmaceutical Analysis. (2024, December 13). Retrieved February 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. emerypharma.com [emerypharma.com]
Safety Operating Guide
2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid proper disposal procedures
This guide outlines the critical safety, handling, and disposal protocols for 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid .
As a specialized pharmaceutical intermediate, this compound possesses amphoteric properties (containing both a basic amine and an acidic carboxyl group) that dictate specific waste segregation strategies to prevent unexpected precipitation or heat generation in waste containers.
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, you must characterize the waste stream. While specific Safety Data Sheet (SDS) data for this exact isomer may be variable depending on the vendor, it belongs to the amino-pyrazole class, requiring the following baseline hazard assumptions:
| Feature | Specification | Operational Implication |
| Chemical Nature | Amphoteric Zwitterion | Can act as an acid or base. Do not mix with strong oxidizers or acid chlorides in waste drums. |
| GHS Classification | Warning (Baseline) | Treat as H302 (Harmful if swallowed), H315 (Skin Irritant), and H319 (Eye Irritant).[1] |
| Bioactivity | Pharm. Intermediate | Assume biological activity.[2][3] Zero-discharge policy (No drain disposal). |
| Physical State | Solid (Powder) | Hygroscopic. Keep dry to prevent caking in waste containers. |
| RCRA Status | Non-Listed* | Likely not P or U listed, but must be characterized for toxicity if heavy metals or co-solvents are present. |
*Note: Always verify with your local EHS officer. In the absence of specific toxicological data, the "Precautionary Principle" applies: treat as a toxic bioactive agent.
Part 2: Pre-Disposal Handling & Segregation
Proper segregation is the primary defense against laboratory accidents. The amphoteric nature of this molecule presents a unique risk of isoelectric precipitation —where the compound falls out of solution at a neutral pH, creating sludge that can clog waste lines or drums.
Solid Waste (Pure Compound/Contaminated Solids)
-
Container: High-density polyethylene (HDPE) wide-mouth jars.
-
Labeling: "Hazardous Waste - Solid - Toxic/Irritant."
-
Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) to avoid exothermic reaction risks.
Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Organic Solvents: Segregate into "Non-Halogenated" or "Halogenated" solvent waste streams based on the co-solvent (e.g., DCM vs. Methanol).
-
Aqueous Solutions (Critical):
-
Risk: If the pH drifts near the molecule's isoelectric point (likely pH 4–6), the compound may precipitate.
-
Action: Maintain aqueous waste pH > 9 (using NaOH) or < 3 (using HCl) to ensure solubility before transferring to the waste drum.
-
Part 3: Disposal Workflows (Decision Tree)
The following flowchart illustrates the decision logic for disposing of 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid in various experimental states.
Figure 1: Waste segregation and treatment logic. Note the pH adjustment step for aqueous streams to maintain solubility.
Part 4: Detailed Procedures
Protocol A: Solid Waste Disposal
Applicability: Expired reagent, spill cleanup debris, contaminated gloves.
-
Containment: Place the material inside a clear LDPE bag. Twist and tape the neck of the bag to seal.
-
Secondary Containment: Place the sealed bag into a rigid, wide-mouth waste drum (Fiber or Poly).
-
Labeling: Affix a hazardous waste label detailing:
-
Chemical Name: 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid.
-
Hazards: Irritant, Bioactive.
-
Protocol B: Aqueous Waste (Mother Liquor/Extraction Layers)
Applicability: Water layers from extractions or reverse-phase HPLC waste.
-
pH Check: Dip a pH strip into the solution.
-
Solubility Management:
-
If pH is 4–7: Add 1M NaOH slowly with stirring until pH > 9. This ensures the carboxylic acid is deprotonated (anionic form), maximizing water solubility.
-
-
Transfer: Pour into the "Aqueous Basic Waste" carboy.
-
Do NOT: Do not mix with acidic waste streams (like 1M HCl washes), as this will revert the pH to neutral and cause the pyrazole to precipitate, potentially clogging the container opening.
Protocol C: Spill Response
Scenario: 5g of powder spilled on the benchtop.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine/dusty, wear an N95 mask to prevent inhalation.
-
Dry Clean-up: Do not wet initially. Gently sweep powder into a dustpan or use a scoop.
-
Wet Clean-up: Once the bulk solid is removed, wipe the surface with a paper towel soaked in 10% Ethanol/Water . The ethanol helps solubilize the organic pyrazole ring better than water alone.
-
Disposal: Place all wipes and solid waste into the Solid Waste drum (Protocol A).
Part 5: Regulatory Compliance
-
US EPA (RCRA): While not explicitly P- or U-listed, this waste must be evaluated for characteristics. It is generally classified as Non-Regulated Chemical Waste unless mixed with regulated solvents (e.g., Methanol - F003).
-
Destruction Method: The only acceptable destruction method for pharmaceutical intermediates is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility). This ensures complete thermal oxidation of the nitrogen heterocycle.
-
Drain Disposal: Strictly PROHIBITED . Pyrazole derivatives can be persistent in aquatic environments.
References
-
Fisher Scientific. (2025).[4] Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (Analogous Hazard Data). Retrieved from
-
Cayman Chemical. (2025).[1][4][5] Safety Data Sheet: 5-hydroxy Indole-3-acetic Acid (Structural Analog). Retrieved from
-
National Institutes of Health (NIH). (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC10146789. Retrieved from
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from
Sources
Personal protective equipment for handling 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid
Essential Safety and Handling Guide for 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid
This document provides crucial safety, handling, and disposal protocols for 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid. As a Senior Application Scientist, this guide is formulated based on established best practices for handling heterocyclic compounds and substituted pyrazole derivatives, ensuring a self-validating system of laboratory safety. The information herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly.
Hazard Assessment and Core Safety Principles
Anticipated Hazards Based on Analogues:
-
Skin Corrosion/Irritation (Category 2) : Expected to cause skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Irritation (Category 2) : Likely to cause serious eye irritation.[1][2]
-
Acute Toxicity (Oral, Dermal, Inhalation) : May be harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]
-
Respiratory Tract Irritation : May cause respiratory irritation if dust is inhaled.[1][2][4]
The fundamental principle of chemical safety is to minimize exposure. This is achieved through a multi-layered approach encompassing engineering controls, administrative controls, and Personal Protective Equipment (PPE). This guide will detail the practical application of this principle.
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to minimize exposure by physically isolating the hazard from the laboratory personnel.
-
Ventilation : All handling of solid 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid and its solutions must be conducted in a properly functioning chemical fume hood to prevent the inhalation of dust or vapors.[7][8] Ensure the fume hood has a certified face velocity.
-
Safety Stations : An eyewash station and a safety shower must be readily accessible and located close to the workstation.[1][9] Regular testing of these units is mandatory.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
PPE is essential for safeguarding against chemical exposure. The following table summarizes the required PPE for handling this compound. Never wear compromised PPE; inspect all items for integrity before each use.[10]
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields | Must meet national standards (e.g., ANSI Z87.1, EN166). Essential for preventing particle entry from the sides.[10] |
| Chemical Goggles | Required for all liquid handling, including solution preparation and transfers, to protect against splashes. | |
| Face Shield | Required in conjunction with goggles when there is a significant risk of splashing (e.g., handling larger quantities, potential for pressure buildup). | |
| Hand Protection | Chemical-Resistant Gloves | Use nitrile or neoprene gloves. Always inspect for tears or punctures before use. Double-gloving is recommended for extended operations. Dispose of contaminated gloves immediately and wash hands.[3] |
| Body Protection | Laboratory Coat | A standard, flame-resistant lab coat is mandatory to protect skin and personal clothing.[10] |
| Impervious Apron/Clothing | Recommended when handling larger quantities or during procedures with a high splash potential to prevent skin contact.[10] | |
| Respiratory Protection | N95/FFP2 Respirator | Required when handling the solid powder outside of a fume hood (not recommended) or during spill cleanup to prevent inhalation of dust. For higher-risk operations, a half-mask respirator with appropriate cartridges should be considered.[8] |
PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE to minimize contamination.
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures a systematic and safe approach to handling 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid.
Step 1: Pre-Handling Preparation
-
Review SDS of Analogues : Familiarize yourself with the hazards of similar compounds.
-
Assemble Materials : Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the chemical fume hood.
-
Prepare Waste Containers : Have designated, labeled hazardous waste containers ready for solid and liquid waste.[11]
-
Don PPE : Put on all required PPE as described in Section 3, following the correct donning sequence.
Step 2: Handling the Solid Compound (in a Fume Hood)
-
Tare Balance : Place a weigh boat on the analytical balance inside the fume hood and tare it.
-
Weighing : Carefully transfer the required amount of the solid compound to the weigh boat using a clean spatula. Avoid creating dust. If dust is generated, allow it to settle before proceeding.
-
Container Closure : Immediately and securely close the main container of the chemical.
-
Transfer : Carefully add the weighed solid to your reaction vessel or solvent.
Step 3: Post-Handling Decontamination and Cleanup
-
Clean Equipment : Decontaminate spatulas and weigh boats with an appropriate solvent (e.g., ethanol), collecting the rinse as hazardous waste.
-
Clean Work Surface : Wipe down the work surface inside the fume hood with a damp cloth, disposing of the cloth as contaminated debris.[11]
-
Doff PPE : Remove PPE in the correct order (see diagram above) to avoid contaminating yourself. Gloves should be removed last before exiting the lab.
-
Personal Hygiene : Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][9]
Storage and Disposal Plan
Storage Protocol
-
Conditions : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][12] Some pyrazole derivatives require refrigeration and storage under an inert atmosphere; consult the supplier's recommendations.[9]
-
Incompatibilities : Store away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent violent reactions.[2][5][13]
-
Labeling : Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Waste Disposal Plan
-
Classification : All 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid waste, including contaminated materials (gloves, paper towels, pipette tips), is classified as hazardous waste.[12]
-
Containers : Use separate, clearly labeled, and sealed containers for solid waste, halogenated liquid waste, and non-halogenated liquid waste.[11][14]
-
Procedure : Dispose of contents and containers at an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][2][4] Do not dispose of down the drain.[9]
Emergency Procedures: Spill and Exposure Management
Spill Response
-
Evacuate : Alert others in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.[1][8][9]
-
Collect : Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[12]
-
Decontaminate : Clean the spill area thoroughly with soap and water.
First-Aid Measures
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation occurs, seek medical attention. Remove contaminated clothing.[1]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][12] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air.[1][2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
References
- BenchChem. (2025). Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine. BenchChem.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Amino-1-methyl-3-phenyl-1H-pyrazole. Fisher Scientific.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Aminopyrazole. Fisher Scientific.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Aminopyrazole. Fisher Scientific.
- TCI Chemicals. (2024). SAFETY DATA SHEET - 3-Aminopyrazole. TCI Chemicals.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Amino-1-methyl-1H-pyrazole. Fisher Scientific.
- Fisher Scientific. (2025).
- CymitQuimica. (2024).
- Technion. (n.d.). Chemical Waste Management Guide. Technion.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 5-Hydroxy-1-methyl-1H-pyrazole. TCI Chemicals.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 3,5-Dimethyl-1H-pyrazole-1-acetic acid, 95%. Fisher Scientific.
- University of Illinois Division of Research Safety. (n.d.). Common Waste Types. University of Illinois.
- Spectrum Chemical Mfg. Corp. (2014).
- PubChem. (n.d.). 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid.
- New York State Department of Environmental Conservation. (2016).
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.ie [fishersci.ie]
- 6. 2-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid | C7H7F3N2O2 | CID 596118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.ca [fishersci.ca]
- 8. fishersci.com [fishersci.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Common Waste Types | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 14. safety.net.technion.ac.il [safety.net.technion.ac.il]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
